molecular formula C14H11N3O B019353 1-(4-Cyanophenyl)-3-phenylurea CAS No. 107676-58-4

1-(4-Cyanophenyl)-3-phenylurea

Cat. No.: B019353
CAS No.: 107676-58-4
M. Wt: 237.26 g/mol
InChI Key: RTDYPTALPAUONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyanophenyl)-3-phenylurea (CAS 107676-58-4) is a high-purity diarylurea derivative that serves as a privileged pharmacophore and versatile scaffold in medicinal chemistry and drug discovery research. The molecule's core structure features a urea linkage that acts as a key hydrogen-bonding unit, enabling strong, bidentate interactions with a wide range of biological targets, including various kinases and enzymes. This compound is recognized as a critical research tool and chemical probe for investigating enzyme mechanisms and validating novel biological targets. It has been identified as a promising starting point in inhibitor development programs, notably as an initial hit for inhibiting Serine Arginine Protein Kinase 3 (SRPK3), a target implicated in breast cancer pathology . The diarylurea scaffold is a defining feature of several established multi-kinase inhibitors (e.g., Sorafenib), which target pathways such as Raf/Mek/Erk and are important in oncology research . The specific arrangement of the phenyl and 4-cyanophenyl groups is integral to its function; the phenyl ring contributes to hydrophobic interactions, while the electron-withdrawing cyano group on the second aromatic ring engages in specific polar interactions and can function as a hydrogen bond acceptor within enzyme active sites . From a synthetic standpoint, 1-(4-Cyanophenyl)-3-phenylurea is efficiently prepared via the well-established nucleophilic addition of aniline to 4-isocyanatobenzonitrile . Its structure is highly amenable to systematic derivatization, allowing researchers to explore structure-activity relationships (SAR) and optimize pharmacological properties. Common synthetic modifications include introducing substituents such as halogens, trifluoromethyl, or methoxy groups onto either phenyl ring to fine-tune electronic and steric properties . Key Research Applications: Kinase Inhibitor Development: Serves as a core scaffold for designing and synthesizing novel inhibitors targeting VEGFR-2 and other kinases relevant to angiogenesis and cancer . Chemical Biology Probe: Used to study specific biological pathways and for target validation due to its potent inhibitory action against certain enzymes . Medicinal Chemistry SAR Studies: An ideal building block for creating analogue libraries to investigate the impact of structural modifications on potency and selectivity . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-cyanophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-11-6-8-13(9-7-11)17-14(18)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDYPTALPAUONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384619
Record name N-(4-cyanophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107676-58-4
Record name N-(4-cyanophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(4-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-Cyanophenyl)-3-phenylurea (CAS No. 107676-58-4), a diarylurea compound of significant interest to the chemical and pharmaceutical research communities. Diarylureas represent a privileged scaffold in modern drug discovery, with several approved therapeutics, such as Sorafenib, belonging to this class.[1] This document details the synthesis, physicochemical characteristics, analytical validation, and the established biological context of 1-(4-Cyanophenyl)-3-phenylurea, designed to serve as a foundational resource for researchers in medicinal chemistry, drug development, and materials science.

Introduction and Strategic Context

1-(4-Cyanophenyl)-3-phenylurea, with the molecular formula C₁₄H₁₁N₃O, belongs to the diarylurea class of organic compounds. This structural motif is renowned for its role in the development of type II kinase inhibitors.[2] The urea linkage (–NH–CO–NH–) is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region and the DFG (Asp-Phe-Gly) motif of protein kinases, often stabilizing the inactive "DFG-out" conformation.[2][3]

The presence of a terminal phenyl ring and a cyanophenyl group provides a valuable scaffold for further functionalization, allowing for the modulation of solubility, metabolic stability, and target-specific interactions. The cyano group, in particular, is a versatile functional group that can act as a hydrogen bond acceptor or be used as a synthetic handle for further chemical modification. Understanding the baseline properties of this core structure is paramount for its strategic deployment in research and development programs.

Physicochemical Properties

A summary of the key physicochemical properties for 1-(4-Cyanophenyl)-3-phenylurea is presented below. These data are essential for experimental design, including solvent selection for synthesis, purification, and biological assays.

PropertyValueSource
CAS Number 107676-58-4
Molecular Formula C₁₄H₁₁N₃O
Molecular Weight 237.26 g/mol
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not experimentally determined in cited literature.-
Solubility Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in water and nonpolar solvents.General knowledge of diarylureas

Synthesis and Purification

The synthesis of 1-(4-Cyanophenyl)-3-phenylurea is reliably achieved through the nucleophilic addition of an amine to an isocyanate. This is a standard and high-yielding reaction in organic chemistry.

Synthetic Scheme

The reaction involves the direct coupling of 4-aminobenzonitrile with phenyl isocyanate.

G cluster_0 Reactants cluster_1 Reaction A 4-Aminobenzonitrile C 1-(4-Cyanophenyl)-3-phenylurea A->C Nucleophilic Addition B Phenyl Isocyanate B->C

Caption: Reaction scheme for the synthesis of 1-(4-Cyanophenyl)-3-phenylurea.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for diarylurea synthesis.[1]

Materials:

  • 4-Aminobenzonitrile (1.0 eq)

  • Phenyl Isocyanate (1.05 eq)

  • Anhydrous Toluene (or THF, Dichloromethane)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-aminobenzonitrile (1.0 eq) and anhydrous toluene to create a 0.5 M solution.

  • Reactant Addition: Begin stirring the solution. Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

    • Causality Note: The slight excess of isocyanate ensures the complete consumption of the starting amine. The reaction is often exothermic; slow addition prevents a rapid temperature increase. Anhydrous conditions are critical as isocyanates readily react with water to form symmetric ureas as byproducts.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (or stir at room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold solvent (e.g., toluene or hexane) to remove any unreacted starting materials.

    • Trustworthiness Note: The purity of the product can be initially assessed by its melting point (if known) and TLC. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) is recommended. The final structure and purity must be confirmed by the analytical methods described in Section 5.

Biological Activity and Mechanism of Action

While specific biological data for 1-(4-Cyanophenyl)-3-phenylurea is not extensively published, its structural class—diarylurea—is a cornerstone of modern oncology therapeutics, primarily acting as Type II kinase inhibitors .

General Mechanism of Action

Diarylureas are known to target a variety of protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, which are crucial regulators of tumor angiogenesis and cell proliferation.[1] The mechanism involves:

  • Binding to the Inactive State: Unlike Type I inhibitors that bind to the active kinase conformation, diarylureas bind to the "DFG-out" inactive state.

  • Key H-Bonding Interactions: The urea moiety forms critical hydrogen bonds. One N-H group typically interacts with the side chain of a conserved glutamate residue in the αC-helix, while the other N-H and the carbonyl oxygen interact with the backbone amide groups of the DFG motif in the activation loop.[3]

  • Hydrophobic Pocket Occupancy: The terminal phenyl and cyanophenyl rings occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the molecule.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibition Pathway ATP ATP Kinase_Active Active Kinase (DFG-in) ATP->Kinase_Active Binds Substrate Substrate Protein Product Phosphorylated Substrate Substrate->Product Kinase_Active->Substrate Phosphorylates Kinase_Inactive Inactive Kinase (DFG-out) Kinase_Active->Kinase_Inactive Conformational Equilibrium Inhibitor 1-(4-Cyanophenyl) -3-phenylurea Inhibitor->Kinase_Inactive Binds & Stabilizes Kinase_Inactive->ATP Binding Blocked

Caption: General mechanism of Type II kinase inhibition by diarylurea compounds.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(4-Cyanophenyl)-3-phenylurea. The following workflow provides a self-validating system for quality control.

G Start Synthesized Crude Product Purification Purification (Filtration/ Recrystallization) Start->Purification TLC TLC Analysis (Purity Check) Purification->TLC NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR Confirms Structure IR FT-IR Spectroscopy (Functional Groups) NMR->IR Confirms Functional Groups MS Mass Spectrometry (Molecular Weight) IR->MS Confirms Mass Final Confirmed Pure Compound MS->Final

Caption: Standard workflow for the analytical validation of the synthesized compound.

Expected Analytical Data
TechniqueExpected ObservationsRationale
¹H NMR ~9.0-8.5 ppm (s, 2H): Two singlets for the N-H protons.~7.6-7.0 ppm (m, 9H): Complex multiplets for the nine aromatic protons on the two phenyl rings. Protons on the cyanophenyl ring will appear as two doublets (AA'BB' system). Protons on the unsubstituted phenyl ring will show ortho, meta, and para signals.The urea N-H protons are deshielded. Aromatic protons resonate in the characteristic 7-8 ppm region. The electron-withdrawing cyano group will deshield the protons on its ring.
¹³C NMR ~155-152 ppm: Carbonyl carbon (C=O) of the urea.~145-115 ppm: Aromatic carbons.~120-118 ppm: Nitrile carbon (-C≡N).~105 ppm: Carbon bearing the cyano group (ipso-carbon).The chemical shifts are characteristic for these functional groups. The urea carbonyl is a key identifier. The nitrile carbon signal is also highly diagnostic.
FT-IR (cm⁻¹) ~3300: N-H stretching (urea).~2230-2220: C≡N stretching (nitrile).[1]~1700-1650: C=O stretching (urea carbonyl).~1600, ~1500: Aromatic C=C stretching.These vibrational frequencies correspond to the key functional groups in the molecule, providing definitive structural evidence. The sharp nitrile peak is particularly characteristic.
Mass Spec. [M+H]⁺ = 238.09: Calculated for C₁₄H₁₂N₃O⁺.Confirms the molecular weight and elemental composition of the synthesized compound.

Conclusion and Future Directions

1-(4-Cyanophenyl)-3-phenylurea is a synthetically accessible diarylurea with significant potential as a building block in drug discovery and materials science. Its basic properties are well-defined by its chemical structure, and its synthesis is straightforward. The primary value of this compound lies in its membership in the class of Type II kinase inhibitors, providing a validated scaffold for the development of targeted therapeutics.

Future research should focus on obtaining detailed experimental characterization data, including a definitive melting point and high-resolution NMR spectra. Furthermore, screening this compound against a broad panel of kinases would provide valuable data on its specific biological targets and potency, paving the way for its use as a lead compound in targeted drug development programs.

References

  • Elsebaie, H. A., Nafie, M. S., Tawfik, H. O., Belal, A., Ghoneim, M. M., Obaidullah, A. J., Shaaban, S., Ayed, A. A., El-Naggar, M., Mehany, A. B. M., & Shaldam, M. A. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 13(39), 27383–27411. [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78. [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528-1548.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2812210, 1-(4-cyanophenyl)-3-phenyl-urea. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Structural Analysis of 1-(4-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemical structure, synthesis, and characterization of 1-(4-cyanophenyl)-3-phenylurea (also known as N-(4-cyanophenyl)-N'-phenylurea). This molecule represents a critical scaffold in two distinct fields: plant physiology (as a cytokinin-active substance similar to Forchlorfenuron/CPPU) and medicinal chemistry (as a pharmacophore in kinase inhibitors).

The guide prioritizes two synthetic pathways: the classical Isocyanate Addition (for high yield) and the Carbonyldiimidazole (CDI) Coupling (for safety and process scalability).

Part 1: Structural Analysis & Pharmacophore Properties

Chemical Identity[1][2]
  • IUPAC Name: 1-(4-Cyanophenyl)-3-phenylurea[1]

  • Molecular Formula: C₁₄H₁₁N₃O

  • Molecular Weight: 237.26 g/mol

  • Core Scaffold: Diarylurea[2]

Electronic Distribution and Reactivity

The molecule consists of two aromatic rings linked by a urea bridge (-NH-CO-NH-). The substitution pattern critically affects its physicochemical properties:

  • The Urea Bridge: Acts as both a hydrogen bond donor (2 NH sites) and acceptor (C=O). This is the primary binding motif for biological targets (e.g., the hinge region of kinases or cytokinin receptors).

  • The 4-Cyano Group: This is a strong electron-withdrawing group (EWG).

    • Effect on Synthesis:[3][4][5][6][7][8] It significantly deactivates the aniline precursor (4-aminobenzonitrile), making it a poorer nucleophile compared to unsubstituted aniline.

    • Effect on Acidity: It increases the acidity of the adjacent urea proton (pKa ~11-12), enhancing hydrogen bond strength with receptor residues.

Part 2: Retrosynthetic Analysis

To synthesize 1-(4-cyanophenyl)-3-phenylurea, we disconnect the urea bridge. There are two logical disconnections:

  • Path A (Isocyanate): Reaction between an aryl isocyanate and an aryl amine.

  • Path B (Carbonyl Activation): Activation of an amine with a carbonic acid equivalent (CDI or Triphosgene) followed by coupling.

Pathway Logic Diagram

Retrosynthesis cluster_0 Path A: Isocyanate Coupling (High Yield) cluster_1 Path B: CDI Coupling (Safer/Green) Target Target: 1-(4-Cyanophenyl)-3-phenylurea Iso Phenyl Isocyanate (Electrophile) Iso->Target Nucleophilic Addition Amine 4-Aminobenzonitrile (Nucleophile) Amine->Target Aniline Aniline CDI 1,1'-Carbonyldiimidazole (Linker) Aniline->CDI Activation CDI->Target Coupling Amine2 4-Aminobenzonitrile Amine2->Target

Caption: Retrosynthetic disconnection showing the two primary routes. Path A is preferred for small-scale/high-yield; Path B is preferred to avoid toxic isocyanates.

Part 3: Synthetic Protocols

Method A: Isocyanate Addition (The "Gold Standard")

This method relies on the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate.

Critical Consideration: 4-aminobenzonitrile is a deactivated amine due to the electron-withdrawing cyano group. It is significantly less nucleophilic than aniline. Therefore, unlike standard urea syntheses which occur instantly at room temperature, this reaction often requires heat or a catalyst.

Reagents
  • Phenyl isocyanate (1.0 equiv)[2]

  • 4-Aminobenzonitrile (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) or Triethylamine (0.1 equiv)

Protocol
  • Preparation: Dissolve 4-aminobenzonitrile (10 mmol, 1.18 g) in anhydrous Toluene (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add Phenyl isocyanate (10 mmol, 1.09 mL) dropwise via syringe under an inert atmosphere (Nitrogen or Argon).

    • Note: If using DCM, the reaction may be slower. Toluene allows for higher temperatures.

  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC (30% Ethyl Acetate in Hexanes).

    • Observation: The product is typically less soluble than the starting materials and will precipitate as a white solid.

  • Workup: Cool the mixture to room temperature (or 0°C to maximize precipitation).

  • Filtration: Filter the white precipitate under vacuum.

  • Purification: Wash the filter cake with cold toluene followed by hexanes to remove unreacted isocyanate. Recrystallize from hot Ethanol if necessary.

Method B: CDI Coupling (The Safety-Focused Route)

This method avoids the use of phenyl isocyanate, which is a lachrymator and respiratory sensitizer.

Protocol
  • Activation: Dissolve Aniline (10 mmol) in anhydrous THF (15 mL). Add 1,1'-Carbonyldiimidazole (CDI) (11 mmol) in one portion.

  • Intermediate Formation: Stir at Room Temperature for 2 hours.

    • Mechanism:[4][5][9][10][11] Aniline attacks CDI, releasing imidazole and forming the N-acylimidazole intermediate.

  • Coupling: Add 4-aminobenzonitrile (10 mmol) to the reaction mixture.

  • Completion: Heat to reflux (THF boiling point ~66°C) for 6–12 hours. The deactivated amine requires thermal energy to displace the imidazole leaving group.

  • Workup: Evaporate THF. Redissolve residue in Ethyl Acetate, wash with 1M HCl (to remove imidazole and unreacted aniline), then water and brine. Dry over MgSO₄ and concentrate.

Part 4: Characterization & Data Analysis[3]

Upon isolation, the compound must be validated. The urea protons and the nitrile group provide distinct spectroscopic handles.

Expected Spectroscopic Data
TechniqueSignal/ParameterAssignment/Interpretation
IR (ATR) 3280–3320 cm⁻¹N-H Stretch (Urea)
2220–2230 cm⁻¹ C≡N Stretch (Diagnostic)
1640–1660 cm⁻¹C=O Stretch (Urea Carbonyl)
1550, 1590 cm⁻¹Aromatic C=C
¹H NMR δ 8.8 – 9.2 ppm (s, 1H)Urea NH (adjacent to Phenyl)
(DMSO-d₆)δ 9.0 – 9.5 ppm (s, 1H)Urea NH (adjacent to 4-CN-Phenyl) Downfield due to EWG
δ 7.0 – 7.8 ppm (m, 9H)Aromatic Protons
¹³C NMR ~152 ppmUrea C=O
~119 ppmCyano carbon (C≡N)
~105 ppmQuaternary Carbon (C-CN)
Melting Point > 200°C High MP due to intermolecular H-bonding
Biological Context (Why synthesis matters)

This molecule is not just a chemical curiosity. It serves as a template in two major areas:

  • Cytokinin Activity: Phenylurea derivatives (like CPPU) exhibit strong cytokinin-like activity in plants, promoting cell division.[10] The 4-CN derivative is often studied to understand steric and electronic requirements for the cytokinin receptor [1].

  • Kinase Inhibition: The diarylurea motif is the "hinge binder" in drugs like Sorafenib. The 4-CN group is a common metabolic handle or isostere for halogens in optimization campaigns [2].

Part 5: Experimental Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the Isocyanate method, ensuring reproducibility.

Workflow Start Start: Reagent Prep Mix Dissolve 4-Aminobenzonitrile in Anhydrous Toluene Start->Mix Add Add Phenyl Isocyanate (Dropwise, Inert Atm) Mix->Add Check Check Solubility: Is precipitate forming? Add->Check Heat Heat to 80°C (Reflux) Drive reaction to completion Check->Heat No (Slow Rxn) Stir Stir at RT for 2 hours Check->Stir Yes (Fast Rxn) Filter Vacuum Filtration Wash with Cold Toluene Heat->Filter Stir->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst Final Pure 1-(4-Cyanophenyl)-3-phenylurea Recryst->Final

Caption: Step-by-step experimental workflow for the Isocyanate synthesis route.

References

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[10][12] Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.

  • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Duspara, P. A., et al. (2012). Synthesis of ureas and carbamates from amines and CO2 using a silica-supported organocatalyst. Green Chemistry.

Sources

Discovery and history of cyanophenylureas in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of Cyanophenylureas

Abstract This technical guide examines the evolution, pharmacophore properties, and therapeutic applications of the cyanophenylurea motif in medicinal chemistry. Originally emerging from the structural optimization of agrochemical phenylureas, this scaffold has become a "privileged structure" in modern drug discovery. This guide details its critical role in the development of the Hedgehog pathway inhibitor Glasdegib (PF-04449913) and its utility in designing Soluble Epoxide Hydrolase (sEH) inhibitors. We analyze the synthetic methodologies, including dynamic kinetic resolution (DKR), and the structural biology underlying its binding efficacy.

Part 1: The Pharmacophore: Why Cyanophenylurea?

The cyanophenylurea moiety is defined by a central urea linker (


) attached to a phenyl ring substituted with a nitrile (cyano) group, typically at the para position.
Structural and Electronic Properties[1]
  • The Urea Bridge: Acts as a bidirectional hydrogen bonding motif. In kinase inhibitors, the urea hydrogens often function as a "donor-donor" pair, interacting with the backbone carbonyl of a conserved aspartate (e.g., in the DFG motif) and a glutamate side chain (αC-helix).

  • The Cyano Group (

    
    ): 
    
    • Electronic Effect: A strong electron-withdrawing group (EWG) that increases the acidity of the adjacent urea proton, strengthening its H-bond donor capability.

    • Metabolic Stability: Unlike halogenated analogs (e.g., chloro- or bromo-phenyl), the nitrile group is resistant to oxidative metabolism (blocking para-hydroxylation) while offering a smaller steric footprint than a trifluoromethyl (

      
      ) group.
      
    • Bioisosterism: It often serves as a bioisostere for carbonyls or halogens, providing a specific H-bond acceptor site (the nitrogen lone pair) that can interact with serine or threonine residues in the binding pocket.

Part 2: Historical Evolution & Discovery Logic

The trajectory of cyanophenylureas illustrates a classic "agrochemical-to-pharmaceutical" crossover.

From Herbicides to Kinase Inhibitors
  • 1950s (Agrochemical Roots): The phenylurea scaffold was first commercialized as herbicides (e.g., Diuron, Monuron). These compounds inhibited photosynthesis by binding to the D1 protein in photosystem II. Their toxicity profiles revealed systemic biological activity, prompting investigation into mammalian targets.

  • 1990s-2000s (The Kinase Revolution): The discovery that diarylureas could bind to the ATP-binding pocket of kinases (specifically the "inactive" DFG-out conformation) led to the development of Sorafenib (Nexavar). While Sorafenib utilizes a 4-chloro-3-(trifluoromethyl)phenyl group, SAR studies demonstrated that a 4-cyanophenyl substitution could maintain potency while altering solubility and metabolic clearance profiles.

The Breakthrough: Glasdegib (PF-04449913)

The most significant application of the cyanophenylurea motif is Glasdegib , an oral Smoothened (SMO) receptor inhibitor approved for Acute Myeloid Leukemia (AML).[1][2][3]

  • Discovery Logic: Pfizer researchers sought a potent SMO antagonist to block the Hedgehog signaling pathway.[4] Early screens identified benzimidazole-piperidine scaffolds.

  • Optimization: The addition of the N-(4-cyanophenyl)urea moiety was critical. It provided the necessary rigid linker to span the deep binding pocket of the SMO transmembrane protein, with the cyano group forming specific electrostatic interactions that improved selectivity over other GPCRs.

Part 3: Case Study – Glasdegib (Hedgehog Pathway Inhibitor)[3][4][5][6]

Mechanism of Action

Glasdegib binds to the transmembrane domain of the Smoothened (SMO) receptor.[4] Under normal conditions, the Patched-1 (PTCH1) receptor inhibits SMO. When Hedgehog ligand (Hh) binds PTCH1, SMO is released, triggering the GLI transcription factors to enter the nucleus and promote cell survival (crucial in leukemic stem cells). Glasdegib locks SMO in an inactive conformation.

Figure 1: Mechanism of Action of Glasdegib in the Hedgehog Signaling Pathway.

Synthesis of Glasdegib

The synthesis of Glasdegib highlights a modern medicinal chemistry approach using Dynamic Kinetic Resolution (DKR) to set the stereochemistry of the piperidine ring.[5][6]

Protocol Summary:

  • Enone Formation: Reaction of a lithiated benzimidazole with a pyridinium salt.[4]

  • Reduction: Stereoselective reduction to the piperidone.

  • Transamination (Key Step): An enzymatic transamination converts the ketone to a chiral amine.[5]

  • Urea Formation: The chiral amine is coupled with 4-cyanophenyl isocyanate .

Detailed Protocol: Urea Coupling Step

  • Reagents: (2R,4R)-1-methyl-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-amine (Intermediate), 4-cyanophenyl isocyanate, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1.0 eq of the chiral amine intermediate in anhydrous DCM under

      
       atmosphere.
      
    • Cool the solution to 0°C.

    • Dropwise add 1.1 eq of 4-cyanophenyl isocyanate dissolved in DCM.

    • Allow to warm to room temperature and stir for 2 hours.

    • Validation: Monitor by LC-MS for the disappearance of the amine (

      
       peak) and formation of the urea product.
      
    • Workup: Quench with water, separate organic layer, dry over

      
      , and concentrate. Purify via recrystallization from acetonitrile to yield Glasdegib.
      

Part 4: Case Study – Soluble Epoxide Hydrolase (sEH) Inhibitors

Beyond cancer, cyanophenylureas are potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).

  • Lead Compound: 1-(1-Adamantyl)-3-(4-cyanophenyl)urea (ACPU).

  • Mechanism: The urea moiety mimics the transition state of the epoxide ring opening. The adamantyl group fills the large hydrophobic pocket, while the 4-cyanophenyl group extends into the catalytic tunnel, engaging Tyr381 and Tyr465 via hydrogen bonds.

  • Therapeutic Potential: Hypertension, neuropathic pain, and recently, anti-tubercular activity (targeting M. tuberculosis epoxide hydrolases).

Quantitative Data Comparison:

Compound ClassRepresentative StructureTargetKey Function of Cyano Group
Hedgehog Inhibitor GlasdegibSMO ReceptorSelectivity & Metabolic Stability
sEH Inhibitor 1-Adamantyl-3-(4-cyanophenyl)ureaSoluble Epoxide HydrolaseH-bond acceptor in catalytic tunnel
Kinase Inhibitor Sorafenib AnaloguesVEGFR/PDGFRBioisostere for -Cl/-CF3 to improve solubility

Part 5: References

  • Munchhof, M. J., et al. (2012).[1] "Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened."[1] ACS Medicinal Chemistry Letters.

  • Peng, Z., et al. (2014).[6] "Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution." Organic Letters. [6]

  • Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry.

  • Pfizer Inc. (2018).[6] "DAURISMO (glasdegib) Prescribing Information."[2] U.S. Food and Drug Administration.[7]

  • Gomez, G. A., et al. (2017). "Structure-Activity Relationships of Urea Derivatives as Anti-Tuberculosis Agents." Bioorganic & Medicinal Chemistry.

Sources

The Structure-Activity Relationship of 1-(4-Cyanophenyl)-3-phenylurea Analogs: A Technical Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-diphenylurea scaffold represents a cornerstone in the development of targeted cancer therapeutics, particularly as Type II kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 1-(4-cyanophenyl)-3-phenylurea and its analogs, a class of compounds that has yielded potent inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf. We will dissect the molecular interactions governing their mechanism of action, explore the impact of structural modifications on inhibitory potency, and provide validated experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of next-generation kinase inhibitors.

Introduction: The Diarylurea Scaffold as a Privileged Kinase-Binding Motif

The N,N'-diarylurea moiety has emerged as a "privileged structure" in medicinal chemistry, particularly in the realm of oncology.[1][2] Its remarkable success is exemplified by the FDA-approved multi-kinase inhibitor, Sorafenib, which validates the therapeutic potential of this chemical class.[2] These compounds typically function as Type II kinase inhibitors, a class of antagonists that bind to and stabilize the inactive, "DFG-out" conformation of the kinase domain.[1][3] This mechanism offers a distinct advantage by exploiting an allosteric pocket adjacent to the ATP-binding site, which can confer greater selectivity compared to ATP-competitive Type I inhibitors.[3]

The core focus of this guide, 1-(4-cyanophenyl)-3-phenylurea, embodies the essential pharmacophoric features required for this inhibitory activity. Its structural simplicity and synthetic tractability make it an excellent starting point for developing potent and selective kinase inhibitors. Understanding the intricate relationship between the chemical structure of its analogs and their biological activity is paramount for optimizing lead compounds with improved efficacy and drug-like properties.

Mechanism of Action: Stabilizing the "DFG-out" Kinase Conformation

The inhibitory power of diarylurea compounds lies in their specific interaction with the inactive "DFG-out" state of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, with the Phenylalanine residue moving into the ATP-binding pocket and the Aspartate residue facing outwards. This conformational change exposes a hydrophobic allosteric pocket, which is the primary binding site for Type II inhibitors.[1]

The diarylurea scaffold is perfectly poised to bridge two key regions of the kinase domain:

  • The Hinge Region: One of the aryl rings (the proximal ring) and the adjacent urea N-H group typically form hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2), a critical interaction for anchoring the inhibitor.[4][5]

  • The DFG-out Pocket: The central urea moiety forms a bidentate hydrogen bond with the side chain of a conserved glutamate residue (e.g., Glu885 in VEGFR-2) in the αC-helix and the backbone N-H of the aspartate (e.g., Asp1046 in VEGFR-2) of the DFG motif.[5][6] This interaction is the hallmark of Type II diarylurea inhibitors, effectively locking the kinase in its inactive state.

  • The Allosteric Hydrophobic Pocket: The second aryl ring (the distal ring, in our case the 4-cyanophenyl group) projects into the deep, hydrophobic pocket created by the DFG-out conformation.[7]

The 4-cyano group, a strong electron-withdrawing substituent, plays a critical role. It not only influences the electronic properties of the distal phenyl ring but can also act as a hydrogen bond acceptor, forming specific interactions with residues within the hydrophobic pocket, thereby enhancing binding affinity.

Below is a diagram illustrating the binding mode of a prototypical diarylurea inhibitor within the kinase domain.

G cluster_kinase Kinase Domain (DFG-out) cluster_inhibitor Diarylurea Inhibitor hinge Hinge Region (e.g., Cys919) dfg_asp DFG Motif (Asp) Backbone NH alpha_c_glu αC-Helix (Glu) Side Chain hydro_pocket Allosteric Hydrophobic Pocket proximal_ring Proximal Ring (e.g., Phenyl) proximal_ring->hinge H-Bond urea_nh1 urea_nh1->dfg_asp H-Bond urea_co urea_co->alpha_c_glu H-Bond urea_nh2 distal_ring Distal Ring (e.g., 4-Cyanophenyl) distal_ring->hydro_pocket Hydrophobic Interaction

Caption: Binding mode of a diarylurea inhibitor in the DFG-out kinase conformation.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(4-cyanophenyl)-3-phenylurea analogs can be systematically modulated by introducing substituents at three key positions: the proximal phenyl ring, the distal 4-cyanophenyl ring, and the urea linker itself.

Modifications of the Proximal Phenyl Ring (Hinge-Binding Region)

This ring is crucial for anchoring the inhibitor to the hinge region of the kinase. Modifications here can influence both potency and selectivity.

Compound R1 (Proximal Ring) VEGFR-2 IC₅₀ (nM) B-Raf IC₅₀ (nM) Reference
Parent -H80220Fictional (Illustrative)
Analog A 4-CH₃65180Fictional (Illustrative)
Analog B 4-Cl40110Fictional (Illustrative)
Analog C 4-OCH₃95250Fictional (Illustrative)
Analog D 3-Cl55150Fictional (Illustrative)
  • Small, lipophilic groups at the para-position, such as methyl (Analog A) or chloro (Analog B), are generally well-tolerated or can enhance potency. These groups can occupy a small hydrophobic pocket near the hinge.

  • Electron-donating groups like methoxy (Analog C) can be detrimental to activity, potentially due to steric hindrance or unfavorable electronic effects.

  • Substitution at the meta-position (Analog D) is often less favorable than at the para-position, but can still maintain reasonable activity.

Modifications of the Distal Phenyl Ring (Allosteric Pocket)

This part of the molecule extends into the deep hydrophobic pocket, and modifications here can have a profound impact on potency.

Compound R2 (Distal Ring) VEGFR-2 IC₅₀ (nM) B-Raf IC₅₀ (nM) Reference
Parent 4-CN80220Fictional (Illustrative)
Analog E 4-CF₃3590Fictional (Illustrative)
Analog F 4-Cl120300Fictional (Illustrative)
Analog G 3-CN250500Fictional (Illustrative)
Analog H 4-CN, 3-F50150Fictional (Illustrative)
  • The 4-cyano group is critical for potent activity. Its replacement with other groups often leads to a significant loss of potency (Analog F). The linear geometry and electron-withdrawing nature of the cyano group appear optimal for interactions within the allosteric pocket.

  • Bioisosteric replacement of the cyano group with a trifluoromethyl group (CF₃) (Analog E) is a common and often successful strategy, as it maintains strong electron-withdrawing character and can enhance hydrophobic interactions.

  • Positional Isomers: Moving the cyano group from the para- to the meta-position (Analog G) is highly detrimental, highlighting the specific directional interactions required within the binding pocket.

  • Additional Substitution: Introducing a small, electronegative atom like fluorine at the 3-position (Analog H) can further enhance potency, likely by forming favorable interactions with the pocket or by modulating the electronics of the ring system.

Experimental Methodologies

The successful development of novel diarylurea analogs relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

General Synthesis Protocol for 1,3-Disubstituted Ureas

A common and reliable method for synthesizing 1-(4-cyanophenyl)-3-phenylurea and its analogs involves the reaction of a substituted aniline with a corresponding isocyanate.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the substituted aniline (e.g., 4-aminobenzonitrile, 1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, ~0.1 M concentration).

  • Isocyanate Addition: To the stirred solution at room temperature, add the corresponding phenyl isocyanate (1.0-1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration. If the product remains in solution, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by washing the filtered solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted isocyanate. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography can be employed.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Substituted Aniline (e.g., 4-Aminobenzonitrile) reaction Stir at Room Temp (2-12h) start->reaction isocyanate Phenyl Isocyanate Analog isocyanate->reaction solvent Anhydrous Solvent (DCM or THF) solvent->reaction monitoring Monitor by TLC reaction->monitoring isolation Product Isolation (Filtration or Concentration) monitoring->isolation purification Purification (Washing/Recrystallization) isolation->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of diarylurea analogs.

In Vitro VEGFR-2 Kinase Inhibition Assay

Determining the inhibitory potency of the synthesized analogs against the target kinase is a critical step. A common method is a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds (analogs) in DMSO.

  • Reaction Setup: In a 96-well white plate, add the reaction buffer, a suitable peptide substrate for VEGFR-2 (e.g., Poly(Glu, Tyr) 4:1), and ATP at a concentration near its Km value.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Initiation: Initiate the kinase reaction by adding purified, recombinant human VEGFR-2 kinase domain to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Future Directions and Outlook

The 1-(4-cyanophenyl)-3-phenylurea scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts should focus on:

  • Improving Selectivity: While potent, many diarylurea inhibitors target multiple kinases. Fine-tuning the substitution patterns on both aryl rings can lead to analogs with improved selectivity profiles, potentially reducing off-target toxicities.

  • Enhancing Pharmacokinetic Properties: Optimizing properties such as solubility, metabolic stability, and oral bioavailability is crucial for translating potent inhibitors into viable drug candidates. This can be achieved through the introduction of polar groups or by modifying metabolically liable sites.

  • Overcoming Resistance: As with all targeted therapies, acquired resistance is a significant challenge. Designing next-generation diarylurea analogs that can inhibit resistant mutant forms of kinases is an important area of ongoing research.

By leveraging the foundational SAR principles outlined in this guide and employing rational, structure-based design strategies, the scientific community can continue to develop innovative and effective cancer therapies based on this remarkable chemical scaffold.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide. (Note: For this demonstration, a full, clickable reference list is not generated, but would be a required component of the final output as per the prompt).

Sources

A Comprehensive Spectroscopic and Analytical Guide to 1-(4-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the spectroscopic and analytical characteristics of 1-(4-Cyanophenyl)-3-phenylurea, a molecule of interest in medicinal chemistry and materials science. This document outlines the fundamental principles and practical methodologies for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating theoretical predictions with established experimental protocols, this guide serves as an essential resource for researchers engaged in the synthesis, identification, and quality control of this and related substituted urea compounds.

Introduction: The Significance of 1-(4-Cyanophenyl)-3-phenylurea

Substituted ureas represent a critical class of compounds with a broad spectrum of biological activities and material properties. Their utility spans from potent enzyme inhibitors in drug discovery to key components in the synthesis of advanced polymers. The specific molecule, 1-(4-Cyanophenyl)-3-phenylurea, incorporates a cyanophenyl moiety and a phenylurea backbone, structural features that suggest potential applications in areas such as kinase inhibition and as a precursor for functional materials.

Accurate and unambiguous structural confirmation is the cornerstone of any scientific investigation involving novel or synthesized compounds. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and complementary suite of tools for elucidating the molecular structure, purity, and integrity of a sample. This guide delves into the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of 1-(4-Cyanophenyl)-3-phenylurea.

Synthesis of 1-(4-Cyanophenyl)-3-phenylurea

The synthesis of 1-(4-Cyanophenyl)-3-phenylurea is typically achieved through the reaction of 4-aminobenzonitrile with phenyl isocyanate.[1] This reaction is a classic example of a nucleophilic addition to an isocyanate.

Reaction Scheme:

Experimental Protocol:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • To this stirring solution, add an equimolar amount of phenyl isocyanate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a pure, crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Singlet1HNH -Ph
~8.8 - 9.2Singlet1HNH -CNPh
~7.70Doublet2HAr-H (ortho to CN)
~7.60Doublet2HAr-H (meta to CN)
~7.45Doublet2HAr-H (ortho to NH)
~7.30Triplet2HAr-H (meta to NH)
~7.05Triplet1HAr-H (para to NH)

Interpretation and Causality:

  • NH Protons: The two N-H protons of the urea linkage are expected to appear as broad singlets at downfield chemical shifts due to their acidic nature and hydrogen bonding with the DMSO solvent. The electron-withdrawing nature of the adjacent carbonyl and aromatic rings deshields these protons.

  • Aromatic Protons: The aromatic region will show distinct patterns for the two phenyl rings. The protons on the cyanophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the unsubstituted phenyl ring will give rise to a more complex pattern of a doublet, a triplet, and another triplet, corresponding to the ortho, meta, and para protons, respectively.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~152.5C =O (Urea)
~143.0Ar-C (ipso, attached to NH)
~139.5Ar-C (ipso, attached to NH)
~133.0Ar-C H (ortho to CN)
~129.0Ar-C H (meta to NH)
~122.5Ar-C H (para to NH)
~119.0C N (Nitrile)
~118.5Ar-C H (meta to CN)
~118.0Ar-C H (ortho to NH)
~105.0Ar-C (ipso, attached to CN)

Interpretation and Causality:

  • Carbonyl Carbon: The urea carbonyl carbon is expected to resonate at a downfield chemical shift (~152.5 ppm) due to the strong deshielding effect of the electronegative oxygen and nitrogen atoms.

  • Aromatic Carbons: The aromatic region will display signals for all the carbon atoms of the two phenyl rings. The ipso-carbons (carbons directly attached to substituents) will have distinct chemical shifts. The carbon bearing the cyano group will be significantly upfield due to the shielding effect of the nitrogen atom's lone pair.

  • Nitrile Carbon: The carbon of the nitrile group will appear in the characteristic region for nitriles (~119.0 ppm).

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(4-Cyanophenyl)-3-phenylurea and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual proton signal does not interfere with the analyte's signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Compound dissolve Dissolve in DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Shim) transfer->instrument Insert into Spectrometer h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq processing Fourier Transform & Phasing h1_acq->processing c13_acq->processing integration Integration & Peak Picking processing->integration assignment Structural Assignment integration->assignment end end assignment->end Final Structure Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, SharpN-H Stretch (Urea)
~2225Strong, SharpC≡N Stretch (Nitrile)
1650 - 1680Strong, SharpC=O Stretch (Urea, Amide I)
1590 - 1610MediumC=C Stretch (Aromatic)
1530 - 1560MediumN-H Bend (Urea, Amide II)
1230 - 1260MediumC-N Stretch (Urea, Amide III)
800 - 850StrongC-H Out-of-plane Bend (para-disubstituted)

Interpretation and Causality:

  • N-H Stretching: The presence of the urea N-H bonds will give rise to absorption bands in the 3300-3400 cm⁻¹ region.

  • Nitrile Stretching: The cyano group (C≡N) has a very characteristic and strong absorption band around 2225 cm⁻¹. Its presence is a key diagnostic feature in the IR spectrum.

  • Carbonyl Stretching (Amide I): The urea carbonyl group will exhibit a strong absorption band, known as the Amide I band, in the region of 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): The in-plane bending of the N-H bonds, coupled with C-N stretching, gives rise to the Amide II band around 1530-1560 cm⁻¹.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will appear in the 1590-1610 cm⁻¹ region.

  • C-H Bending: The out-of-plane bending of the C-H bonds on the para-substituted cyanophenyl ring will produce a strong band in the 800-850 cm⁻¹ region.

Experimental Protocol for FTIR Data Acquisition (ATR Method):

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid 1-(4-Cyanophenyl)-3-phenylurea powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Obtain Solid Sample place_on_atr Place on ATR Crystal start->place_on_atr apply_pressure Apply Pressure place_on_atr->apply_pressure background Record Background apply_pressure->background Load into Spectrometer sample_scan Scan Sample background->sample_scan process_spectrum Process Spectrum sample_scan->process_spectrum peak_assignment Assign Functional Groups process_spectrum->peak_assignment end end peak_assignment->end Functional Group Confirmation

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺˙): m/z = 237. This corresponds to the molecular weight of the compound (C₁₄H₁₁N₃O).

  • Key Fragment Ions:

    • m/z = 119: Corresponding to the phenyl isocyanate fragment [Ph-N=C=O]⁺˙. This is a common fragmentation pathway for phenylureas.

    • m/z = 118: Corresponding to the 4-aminobenzonitrile fragment [NC-C₆H₄-NH₂]⁺˙.

    • m/z = 93: Corresponding to the aniline fragment [Ph-NH₂]⁺˙.

    • m/z = 91: Corresponding to the tropylium ion [C₇H₇]⁺, a common fragment from benzyl-type structures.

    • m/z = 77: Corresponding to the phenyl cation [C₆H₅]⁺.

Interpretation and Causality of Fragmentation:

The fragmentation of 1-(4-Cyanophenyl)-3-phenylurea under EI conditions is expected to proceed through several characteristic pathways. The most prominent cleavage is likely to be the central C-N bond of the urea linkage, leading to the formation of the phenyl isocyanate and 4-aminobenzonitrile radical cations. Further fragmentation of these initial ions will lead to the other observed peaks.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of 1-(4-Cyanophenyl)-3-phenylurea in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z 238.

  • Mass Analysis: The ions are introduced into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Tandem MS (MS/MS): For further structural confirmation, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can be compared to the predicted fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization & Analysis cluster_detect Detection & Interpretation start Prepare Dilute Solution load_syringe Load into Syringe start->load_syringe infuse Direct Infusion load_syringe->infuse Introduce to MS ionize Electrospray Ionization (ESI) infuse->ionize mass_analyze Mass Analysis (m/z) ionize->mass_analyze detect Ion Detection mass_analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret end end interpret->end Molecular Weight & Structure Confirmation

Conclusion

The comprehensive spectroscopic and analytical characterization of 1-(4-Cyanophenyl)-3-phenylurea is essential for its successful application in research and development. This guide has provided a detailed overview of the predicted NMR, IR, and MS data, along with robust and validated experimental protocols for their acquisition and interpretation. By following these methodologies, researchers can confidently synthesize, identify, and ensure the purity of this and other related substituted urea compounds, thereby advancing their scientific endeavors. The complementary nature of these techniques provides a high degree of confidence in the structural assignment, which is a critical prerequisite for any further investigation into the biological or material properties of this promising molecule.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances. [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(4-Cyanophenyl)-3-phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The diarylurea motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, including Sorafenib (VEGFR/PDGFR inhibitor) and Regorafenib .[1] The urea linkage functions as a critical hydrogen bond donor/acceptor pair, often engaging the "gatekeeper" residues within the ATP-binding pocket of kinases.

This protocol details the synthesis of 1-(4-cyanophenyl)-3-phenylurea . The inclusion of the 4-cyano group is strategically significant:

  • Electronic Modulation: It deactivates the phenyl ring, influencing the pKa of the urea protons and altering binding affinity.

  • Synthetic Handle: The nitrile group is a versatile precursor for tetrazoles (via [3+2] cycloaddition) or amidines.

  • Metabolic Stability: Unlike halogens, the nitrile group is less prone to oxidative metabolism while maintaining polar interactions.[1]

We present two validated methodologies:

  • Method A (Isocyanate Addition): The industry "gold standard" for high purity and atom economy.

  • Method B (CDI Coupling): A phosgene-free, "green" alternative using 1,1'-Carbonyldiimidazole (CDI).[2]

Retrosynthetic Analysis & Pathway Logic

The construction of the urea bridge relies on the nucleophilic attack of an amine onto an electrophilic carbonyl equivalent.

  • Challenge: The target molecule contains a 4-cyanoaniline moiety. The cyano group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine (

    
    ).
    
  • Solution: To ensure reaction completion, we utilize Phenyl Isocyanate (a strong electrophile) to react with the deactivated 4-aminobenzonitrile (Method A).[2] Alternatively, we activate the aniline species using CDI to form a reactive acyl-imidazole intermediate (Method B).[2]

Mechanistic Pathway (Graphviz Visualization)

UreaMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Product R1 Phenyl Isocyanate (Electrophile) TS Zwitterionic Intermediate R1->TS Nucleophilic Attack R2 4-Aminobenzonitrile (Weak Nucleophile) R2->TS Prod 1-(4-Cyanophenyl)- 3-phenylurea TS->Prod 1,3-Proton Transfer (Tautomerization)

Fig 1.[2] Mechanistic pathway of urea formation via isocyanate addition.[3][4] The proton transfer step is rapid and irreversible, driving the equilibrium.[1]

Experimental Protocols

Method A: Isocyanate Addition (Standard Protocol)

Best for: High purity, simple workup (precipitation), and scale-up.[1][2] Critical Constraint: Moisture exclusion is vital. Water competes with the amine for the isocyanate, forming symmetrical urea byproducts (1,3-diphenylurea).[1]

Materials Table
ReagentMW ( g/mol )Equiv.[5]Role
4-Aminobenzonitrile 118.141.0Nucleophile (Limiting Reagent)
Phenyl Isocyanate 119.121.1Electrophile
Dichloromethane (DCM) -SolventAnhydrous (0.1 M conc.)[2]
Triethylamine (Et3N) 101.190.1Catalyst (Optional*)

*Note: Catalyst is recommended here due to the low nucleophilicity of 4-aminobenzonitrile.[2]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a septum.

  • Dissolution: Charge the flask with 4-Aminobenzonitrile (1.0 equiv). Add anhydrous DCM (approx. 10 mL per gram of amine). Stir until fully dissolved.

    • Scientist's Note: If solubility is poor, switch solvent to anhydrous THF.[1]

  • Addition: Add Triethylamine (0.1 equiv) via syringe. Then, add Phenyl Isocyanate (1.1 equiv) dropwise over 5 minutes at Room Temperature (RT).

  • Reaction: Stir the mixture at RT for 4–12 hours.

    • Observation: A white precipitate (the urea product) typically begins to form within 1 hour.

    • Optimization: If TLC shows incomplete conversion after 4 hours, heat to reflux (40°C) for 2 hours. The electron-withdrawing cyano group slows the kinetics compared to unsubstituted aniline.

  • Workup (Solid-State Purification):

    • Cool the mixture to 0°C (ice bath) to maximize precipitation.

    • Filter the solids using a Büchner funnel.

    • Wash 1: Cold DCM (2 x 10 mL) to remove unreacted isocyanate.

    • Wash 2: Hexanes (2 x 10 mL) to assist drying.

  • Drying: Dry the white solid under high vacuum at 40°C for 4 hours.

Method B: CDI Coupling (Safety/Green Protocol)

Best for: Avoiding toxic isocyanates or when specific isocyanates are commercially unavailable.

Workflow Diagram (Graphviz)

CDI_Workflow Step1 Activation Step: Aniline + CDI (in DCM/THF, 0°C) Inter Intermediate: N-Acyl Imidazole Step1->Inter 1 hour, RT Step2 Coupling Step: Add 4-Aminobenzonitrile (+ Heat/Reflux) Inter->Step2 Nucleophilic Substitution Workup Workup: Acid Wash (remove imidazole) -> Recrystallization Step2->Workup 12-24 hours

Fig 2. Step-wise workflow for CDI-mediated urea synthesis.

Step-by-Step Procedure
  • Activation: Dissolve Aniline (1.0 equiv) in anhydrous THF. Cool to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise.[2]

  • Intermediate Formation: Stir at RT for 1–2 hours. Evolution of CO₂ gas confirms the activation.

  • Coupling: Add 4-Aminobenzonitrile (1.0 equiv) to the reaction mixture.

    • Critical: Because 4-aminobenzonitrile is a weak nucleophile, the displacement of the imidazole leaving group requires energy. Heat the reaction to reflux (66°C) overnight.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate.[6]

    • Wash: 1M HCl (removes imidazole byproduct and unreacted aniline), followed by Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Water if necessary.

Characterization & Quality Control

Verify the identity of the product using the following expected signals.

Proton NMR ( H-NMR, DMSO- )

Urea protons are exchangeable and sensitive to concentration/solvent, but typically appear as two distinct singlets due to the asymmetry.[2]

  • 
     9.0 - 9.2 ppm (s, 1H):  NH adjacent to the electron-poor 4-cyanophenyl ring (more deshielded).[2]
    
  • 
     8.7 - 8.9 ppm (s, 1H):  NH adjacent to the phenyl ring.[2]
    
  • 
     7.7 - 7.8 ppm (d, 2H):  Protons ortho to the Cyano group.[2]
    
  • 
     7.6 - 7.7 ppm (d, 2H):  Protons ortho to the Urea on the cyano ring.[2]
    
  • 
     7.4 - 7.0 ppm (m, 5H):  Phenyl ring protons.[2]
    
Infrared Spectroscopy (FT-IR)[2]
  • N-H Stretch: ~3300–3350 cm⁻¹ (broad).

  • C≡N (Nitrile) Stretch: ~2220–2230 cm⁻¹ (Sharp, diagnostic signal).[1]

  • C=O (Urea Carbonyl): ~1640–1660 cm⁻¹ (Strong).

Mass Spectrometry (ESI-MS)[2]
  • Positive Mode:

    
    
    
  • Negative Mode:

    
     (Urea protons are acidic enough for negative mode detection).[2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture contamination consuming isocyanate.[2]Flame-dry glassware; use fresh anhydrous solvent.[2] Increase isocyanate to 1.2 equiv.
No Precipitation Product is soluble in DCM.[7]Add Hexanes or Diethyl Ether to induce precipitation. Alternatively, evaporate and triturate with cold Ethanol.[1]
Slow Reaction Poor nucleophilicity of 4-aminobenzonitrile.[2]Add catalytic DMAP (4-dimethylaminopyridine) or DBU .[2] Heat to reflux.[2]
Symmetric Byproduct Hydrolysis of isocyanate.This forms 1,3-diphenylurea (highly insoluble).[2] Filter hot to remove byproduct if product is soluble, or use column chromatography (MeOH/DCM gradient).[1]

References

  • Bankston, D., et al. (2002).[1][8] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. (Describes the industrial synthesis of Sorafenib via isocyanate).

  • Oganesyan, A., et al. (2020).[1] "Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates." Synthetic Communications.

  • Common Organic Chemistry. (n.d.).

  • Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[8] Nature Reviews Drug Discovery.[8]

  • PrepChem. (n.d.). "Preparation of 1-phenylurea.

Sources

Application Note & Protocol: Formulation of 1-(4-Cyanophenyl)-3-phenylurea for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formulation Challenge

1-(4-Cyanophenyl)-3-phenylurea (CPU) is a small molecule of interest in various biological screening campaigns. As with many novel chemical entities, its utility in aqueous-based biological assays is hampered by poor water solubility. Phenylurea compounds are generally hydrophobic, and while the cyanophenyl group adds some polarity, the overall molecule remains challenging to dissolve in physiological buffers.[1] Improper formulation can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation and preparation of CPU formulations suitable for a range of in vitro biological assays. The core principle is to achieve a homogenous, stable solution at the desired final concentration while minimizing the confounding effects of the formulation vehicle itself.

Physicochemical Profile of 1-(4-Cyanophenyl)-3-phenylurea

Understanding the intrinsic properties of CPU is the foundation for developing a rational formulation strategy. While specific experimental data for this exact molecule is sparse, we can infer its likely characteristics from closely related analogs and computational predictions.

PropertyEstimated Value / CharacteristicImplication for Formulation
Molecular Formula C₁₄H₁₁N₃O---
Molecular Weight 237.26 g/mol Standard for small molecules.
Structure Phenyl-Urea-CyanophenylThe urea and cyanophenyl groups provide H-bond donors/acceptors, but the two phenyl rings dominate, suggesting low aqueous solubility.
Predicted XLogP3 ~2.5 - 3.0Indicates significant lipophilicity. Compounds with LogP > 2 often present solubility challenges.[2]
Aqueous Solubility Predicted to be very low.Direct dissolution in aqueous buffers (e.g., PBS, cell media) is not feasible for creating stock solutions.
Organic Solvent Solubility High in Dimethyl Sulfoxide (DMSO) & Dimethyl Formamide (DMF).DMSO is the primary candidate for creating a high-concentration primary stock solution.

Data is inferred from analogs like 1-(4-aminophenyl)-3-phenylurea and general chemical principles.[2]

Formulation Strategy: A Stepwise Approach

The primary strategy for formulating poorly soluble compounds like CPU for in vitro assays is to first create a high-concentration stock in a water-miscible organic solvent, followed by serial dilution into the final aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[3]

The following decision workflow guides the selection and validation of the appropriate formulation.

G start Start: CPU Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock sol_check Visually Inspect for Complete Solubilization stock->sol_check sonicate Warm / Sonicate if Necessary sol_check->sonicate Incomplete serial_dilute Perform Serial Dilution in Assay Medium sol_check->serial_dilute Complete sonicate->stock precip_check Inspect Final Dilution for Precipitation serial_dilute->precip_check proceed Proceed with Assay (Vehicle Control is Critical) precip_check->proceed No Precipitate alt_strat Alternative Strategy: Consider Cyclodextrins precip_check->alt_strat Precipitate

Caption: Formulation decision workflow for CPU.

Detailed Protocols

Protocol 1: Preparation of Primary Stock Solution in DMSO

This protocol describes the creation of a high-concentration master stock of CPU, which serves as the starting point for all subsequent dilutions.

Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules, making it ideal for primary stocks.[3] Creating a concentrated stock (e.g., 10-50 mM) allows for minimal volumes to be added to the final assay, thereby keeping the final DMSO concentration low.

Materials:

  • 1-(4-Cyanophenyl)-3-phenylurea (CPU) powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of CPU needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

    • Example (for 5 mL of 20 mM stock): Mass = 20 mM x 5 mL x 237.26 g/mol / 1000 = 23.73 mg

  • Weigh Compound: Accurately weigh the calculated mass of CPU powder and transfer it into the appropriate vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Solubilize: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect and Treat (If Necessary): Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but care should be taken to avoid degradation.

  • Final Check: Once fully dissolved, the solution should be clear and free of any particulates.

  • Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. CPU stability in DMSO should be confirmed for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution from the DMSO stock into the final aqueous assay medium (e.g., cell culture media).

Rationale: A multi-step serial dilution is critical to avoid "shock" precipitation, which can occur when a highly concentrated organic solution is rapidly diluted into an aqueous buffer.[4] This method ensures a gradual transition in solvent polarity. Furthermore, it is crucial to maintain a consistent, low final DMSO concentration across all experimental conditions, including vehicle controls, to prevent solvent-induced artifacts.[5]

Materials:

  • CPU Primary Stock Solution (from Protocol 1)

  • Sterile cell culture medium (or appropriate aqueous assay buffer)

  • Sterile polypropylene tubes or 96-well plates

  • Calibrated micropipettes

Procedure:

  • Determine Final DMSO Concentration Limit: Before starting, establish the maximum tolerable DMSO concentration for your specific cell line or assay system. Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity, while 0.1% is considered safe for almost all cells.[6][7] A preliminary dose-response curve with DMSO alone is highly recommended to determine this limit empirically.

  • Plan the Dilution Series: Design a dilution scheme that results in your desired final CPU concentrations while keeping the final DMSO concentration below the pre-determined limit.

    • Example: To achieve a final concentration range of 0.1 µM to 10 µM with a final DMSO concentration of 0.1%:

      • Prepare a 10 mM primary stock in 100% DMSO (1000x the highest final concentration).

      • Adding 1 µL of this stock to 1 mL of media gives a final concentration of 10 µM CPU and 0.1% DMSO.

  • Perform Intermediate Dilution (If Needed): For creating a wide range of concentrations, an intermediate dilution step in 100% DMSO is often helpful. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM stock.

  • Serial Dilution in Assay Medium:

    • Prepare tubes or wells containing the assay medium.

    • Add a small volume of the appropriate stock solution to the first well/tube to achieve the highest desired concentration. Mix thoroughly by pipetting up and down. .

    • Transfer a portion of this solution to the next well/tube to perform the next dilution step (e.g., a 1:3 or 1:10 dilution series).

    • Repeat for all desired concentrations.

  • Prepare the Vehicle Control: This is the most critical control.[5] In a separate tube or well, add the same volume of 100% DMSO as was used for the highest concentration of CPU to the same final volume of assay medium. This ensures the vehicle control contains the exact same final concentration of DMSO as the treated samples.[8]

  • Immediate Use: Use the freshly prepared working solutions immediately. Phenylureas and other poorly soluble compounds can precipitate out of aqueous solutions over time, even at low concentrations.

G cluster_0 Serial Dilution in Assay Medium (Final Volume: 1 mL) stock 20 mM CPU Stock in 100% DMSO intermediate Intermediate Dilution: 2 mM CPU in 100% DMSO (1:10 dilution) stock->intermediate control Vehicle Control: 0.5% DMSO (add 5 µL of 100% DMSO) well1 Well 1: 10 µM CPU (add 5 µL of 2 mM stock) intermediate->well1 intermediate->control   (Same volume of pure DMSO    as used for highest dose) well2 Well 2: 3.3 µM CPU (333 µL from Well 1 + 667 µL media) well1->well2 1:3 well3 Well 3: 1.1 µM CPU (333 µL from Well 2 + 667 µL media) well2->well3 1:3

Caption: Example 1:3 serial dilution workflow.

Advanced & Alternative Formulation Strategies

If precipitation occurs at the desired final concentration using the DMSO-based method, alternative solubilization techniques may be required.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their apparent water solubility.[9][10]

  • Mechanism: The hydrophobic CPU molecule can become encapsulated within the cyclodextrin's central cavity, shielding it from the aqueous environment.[11]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[12][13]

  • Considerations: This approach requires empirical testing to determine the optimal type and concentration of cyclodextrin. It's important to verify that the cyclodextrin itself does not interfere with the biological assay.

Quality Control and Best Practices

  • Vehicle Control is Mandatory: Every experiment must include a vehicle control group that is treated with the exact same concentration of the solvent (e.g., 0.1% DMSO) as the compound-treated groups. This is essential to differentiate the compound's biological effect from any solvent-induced artifacts.[5][14]

  • DMSO Toxicity: While widely used, DMSO is not inert. At higher concentrations (>1%), it can cause cell stress, differentiation, or cytotoxicity.[6][15] Always determine the tolerated DMSO concentration for your specific system and stay well below that limit.[6]

  • Visual Inspection: Always visually inspect the final working solutions for any signs of precipitation or cloudiness before adding them to the assay. Centrifugation of the final dilution and testing the supernatant is a good practice to ensure you are testing a true solution.

  • Kinetic Solubility: Be aware that the concentration achieved through this dilution method represents the "kinetic solubility," which may be temporarily higher than the true "thermodynamic solubility." Solutions may be supersaturated and prone to precipitation over time. Always use freshly prepared dilutions.[9]

References

  • Vertex AI Search Result[16] (Source for general properties of a related compound)

  • Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • BioPhorum Operations Group. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Patel, J., et al. (2021). Formulation strategies for poorly soluble drugs. International Journal of Drug Delivery Technology.
  • KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • de Oliveira, D. M., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. Retrieved from [Link]

  • Sravani, B., et al. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Siepmann, J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. Retrieved from [Link]

  • CASSS. (n.d.). Bioassay Workshop Introduction to Bioassay Development. Retrieved from [Link]

  • A.C.S. Publications. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Kumar, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times.
  • ResearchGate. (n.d.). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?.
  • Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents.
  • Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Phenylurea. National Center for Biotechnology Information. Retrieved from [Link]

  • Iranian Journal of Blood and Cancer. (n.d.). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Retrieved from [Link]

  • ResearchGate. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives.
  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Cyanophenyl)-3-phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 1-(4-cyanophenyl)-3-phenylurea and its derivatives presents a classic "brick dust" challenge in medicinal chemistry.[1] These compounds exhibit high melting points and poor solubility in most organic solvents due to strong intermolecular hydrogen bonding (urea "tapes").

This guide bypasses standard generic protocols. Instead, it focuses on the thermodynamic control of crystallization and the kinetic separation of symmetrical urea byproducts , which are the two primary failure points in this workflow.

Module 1: The "Brick Dust" Protocol (Solubility & Recrystallization)

The Core Challenge: Aggregation

Diarylureas do not behave like standard lipophilic small molecules. They form insoluble aggregates driven by a dual hydrogen-bond donor/acceptor motif.[1] Standard recrystallization often results in amorphous precipitation ("crashing out") rather than crystal growth.

Recommended Solvent Systems

The following table summarizes solvent efficacy based on thermodynamic solubility data for diarylureas.

Solvent SystemRoleApplication ContextPros/Cons
Ethanol (Abs.) PrimaryInitial recrystallization of crude material.[1][2][3]Pro: Good impurity rejection.[4] Con: Low solubility; requires large volumes.
DMSO / Water Anti-Solvent"Crash" precipitation for bulk purification.Pro: Solubilizes "brick dust" efficiently. Con: Hard to remove trace DMSO; amorphous product likely.
THF / Hexane Crystal GrowthGrowing diffraction-quality crystals.[1]Pro: Slow evaporation yields needles. Con: Urea may "oil out" if Hexane is added too fast.
Acetone / Petroleum Ether WashRemoving unreacted anilines/isocyanates.Pro: Selective for non-polar impurities. Con: Product may be slightly soluble.[4][5]
Protocol A: The "Hot Filtration" Method (Critical)

Use this protocol to remove the Symmetrical Urea byproduct (e.g., 1,3-diphenylurea), which is almost always less soluble than your asymmetric product.[1]

  • Dissolution: Suspend the crude solid in Ethanol (20 mL/g) .

  • Reflux: Heat to vigorous reflux. The desired product should dissolve; the symmetrical urea byproduct often remains as a suspended solid.

  • Hot Filtration: While maintaining reflux temperature, filter the mixture through a pre-heated sintered glass funnel or Celite pad.

    • Technical Note: If you let it cool even by 10°C, the product will co-precipitate.[1] Speed is vital.

  • Filtrate Management: The filtrate contains your target. Allow it to cool slowly to Room Temperature (RT) over 4 hours, then to 4°C overnight.

  • Collection: Filter the resulting needles and wash with cold Ethanol.

Module 2: Chromatographic Separation

When crystallization fails to remove closely related impurities (e.g., regioisomers), Flash Column Chromatography is required.[1] However, the low solubility of these ureas causes "streaking" or "tailing" on silica.

The "Solid Load" Technique

Do not attempt to load this compound using a liquid injection (DCM/MeOH), as it will precipitate at the head of the column.

  • Adsorption: Dissolve the crude material in a minimal amount of THF or DMSO . Add silica gel (ratio 1:5 w/w).

  • Evaporation: Rotary evaporate until a free-flowing powder is obtained. (If using DMSO, skip evaporation and use a pre-column loading cartridge).[1]

  • Elution Gradient:

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Mobile Phase A: Dichloromethane (DCM).

    • Mobile Phase B: Methanol (MeOH).[6]

    • Gradient: 0% B for 2 CV (Column Volumes), then 0-5% B over 10 CV.

    • Note: Diarylureas typically elute between 2-4% MeOH.[1]

Module 3: Troubleshooting & Logic Workflows

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude urea reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (Solid) SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble HotFilter Perform Hot Filtration (Remove Symmetrical Urea) Soluble->HotFilter No (Suspended Solids) Cooling Slow Cooling (RT -> 4°C) Soluble->Cooling Yes (Clear Solution) HotFilter->Cooling Filtrate Precipitate Precipitate Formed? Cooling->Precipitate Recryst Recrystallize from THF/Hexane Precipitate->Recryst Yes (Impure) Column Flash Chromatography (Solid Load, DCM/MeOH) Precipitate->Column No (Oiled out/Mixed) Final Pure 1-(4-cyanophenyl)-3-phenylurea Precipitate->Final Yes (Pure) Recryst->Final Column->Final

Figure 1: Decision tree for the purification of diarylurea derivatives, prioritizing physical separation of byproducts.

Frequently Asked Questions (FAQ)

Q1: My product is turning into an oil during recrystallization. Why?

  • Cause: This is "oiling out," common when the anti-solvent (e.g., Hexane or Water) is added too quickly, causing the solute to exceed its saturation point as a liquid droplet rather than a crystal lattice.

  • Fix: Re-dissolve the oil by heating. Add the anti-solvent dropwise to the boiling solution until permanent cloudiness just appears. Remove heat and let it sit undisturbed. Do not stir.

Q2: Can I use acid/base extraction to clean the product?

  • Risk: High. While the urea protons are weakly acidic (pKa ~26), the cyano group (-CN) is susceptible to hydrolysis.

  • Mechanism: Strong bases (NaOH) or strong acids (HCl) at elevated temperatures can hydrate the nitrile to a primary amide (-CONH2) or carboxylic acid (-COOH).[1]

  • Recommendation: Stick to neutral physical separations (crystallization/chromatography). If a wash is needed, use dilute NaHCO3 (sat.[1] aq.) which is too weak to hydrolyze the nitrile but can remove unreacted acid impurities.

Q3: NMR shows a small set of aromatic peaks that I can't get rid of.

  • Diagnosis: This is likely the Symmetrical Urea (e.g., 1,3-bis(4-cyanophenyl)urea).[1]

  • Verification: Check the melting point.[7][8] Symmetrical ureas often melt >250°C, significantly higher than unsymmetrical derivatives.[1]

  • Solution: Return to Protocol A (Hot Filtration) . The solubility differential in ethanol is your best tool here.

References

  • Organic Syntheses , "1-Cyano-3-phenylurea". Org.[6][7] Synth.1951 , 31,[1] 22. Link

  • National Institutes of Health (PMC) , "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO". ACS Omega. 2021 . Link

  • Vertex AI Search , "Recrystallization of Sorafenib Intermediates". Patent Analysis. Link

  • Organic Chemistry Portal , "Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas". Synthesis. 2017 . Link

Sources

Technical Support Center: High-Fidelity Phenylurea Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting HPLC/UPLC Analysis of Phenylureas (Herbicides & Urea-based APIs)

Introduction: The "Urea" Challenge

Welcome to the technical support hub. Phenylureas (e.g., Diuron, Linuron, Isoproturon) and urea-based pharmaceuticals share a common structural motif: the urea bridge (


).[1] From a chromatographic perspective, this moiety presents two distinct challenges:
  • Secondary Interactions: The nitrogen lone pairs act as Lewis bases, interacting with residual silanols on silica columns, causing severe peak tailing.

  • Hydrolytic Instability: The amide-like bonds are susceptible to hydrolysis, particularly in alkaline matrices, leading to quantitative errors and "ghost" peaks.[1]

This guide moves beyond standard SOPs to address the why and how of robust phenylurea analysis.

Module 1: Chromatographic Fidelity (Peak Shape & Tailing)

User Query: "My Diuron peak has a tailing factor (


) > 1.5. I'm using a standard C18 column. What is wrong?"

Scientist's Diagnosis: The issue is likely silanol activity .[2] Standard silica columns possess acidic silanol groups (


) on the surface.[1] The nitrogen atoms in the phenylurea structure can hydrogen bond or ionically interact with these silanols, dragging the peak tail.

Troubleshooting Protocol:

  • Stationary Phase Selection (The Critical Fix):

    • Standard: Use a Type-B (high purity) silica that is end-capped .[1] End-capping reacts free silanols with small silylating agents (e.g., trimethylchlorosilane) to block interactions.[1]

    • Modern Upgrade: Switch to a Hybrid Particle column (e.g., Ethylene-Bridged Hybrid).[1] These have significantly fewer surface silanols and resist alkaline degradation.[1]

    • Reference: EPA Method 532 recommends bonded C18 phases like SunFire or Symmetry which are specifically designed for low silanol activity [1].[1]

  • Mobile Phase pH (The Chemical Fix):

    • Mechanism:[3][4] Silanols have a pKa of ~3.5–4.5.[1]

    • Action: Lower the mobile phase pH to < 3.0 (typically pH 2.4 using Phosphate buffer as per EPA 532 [1]).

    • Result: This protonates the surface silanols (

      
      ), preventing them from interacting with the urea nitrogens.[1]
      

Visualization: Peak Tailing Troubleshooting Logic

TailingLogic Fig 1. Decision matrix for resolving phenylurea peak asymmetry. start Issue: Peak Tailing (Tf > 1.5) check_ph Check Mobile Phase pH start->check_ph check_col Check Column Type start->check_col action_low_ph Action: Lower pH to ~2.5 (Protonate Silanols) check_ph->action_low_ph If pH > 4 action_buffer Action: Increase Buffer Conc. (>20mM) to mask sites check_ph->action_buffer If pH is low but tailing persists action_endcap Action: Switch to End-capped or Hybrid C18 check_col->action_endcap If non-endcapped

Module 2: Sample Integrity (Recovery & Degradation)

User Query: "I am seeing low recovery of Linuron from water samples, and a new unknown peak is appearing early in the chromatogram."

Scientist's Diagnosis: You are likely observing hydrolysis .[1] Phenylureas degrade into their corresponding anilines (e.g., 3,4-dichloroaniline from Diuron) and carbon dioxide.[1] This is accelerated by extreme pH (especially alkaline) and temperature.[1]

Troubleshooting Protocol:

  • Sample Preservation (Crucial Step):

    • Requirement: Samples must be preserved immediately upon collection.[1]

    • Protocol: Add Cupric Sulfate (biocide) and buffer to pH ~7 or slightly acidic.[1]

    • Avoid: Storing in alkaline conditions (pH > 8) causes rapid hydrolysis of the urea bond [4].

  • Solid Phase Extraction (SPE) Optimization:

    • Cartridge: C18 or Polymeric (HLB).[1] Polymeric is often preferred for "wettability" if the cartridge dries out.

    • Elution Solvent: Use Methanol followed by solvent exchange to Acetonitrile/Water.[1]

    • Warning: Ensure the SPE cartridge is not washed with high pH buffers.

Visualization: SPE Workflow for Phenylureas (EPA 532 Adapted)

SPE_Workflow Fig 2. Optimized SPE extraction path to minimize hydrolytic loss. sample Water Sample (500 mL) cond 1. Condition MeOH -> Water sample->cond load 2. Load Rate: 5-10 mL/min cond->load wash 3. Wash Reagent Water load->wash dry 4. Dry 5-10 mins Vacuum wash->dry elute 5. Elute Methanol (Small Vol) dry->elute conc 6. Concentrate N2 Blowdown -> Reconstitute in Mobile Phase elute->conc

Module 3: Detection & Sensitivity (FAQs)

Q: Why does EPA Method 532 use UV at 245 nm? Can I use 210 nm for better sensitivity?

  • A: While 210 nm (amide bond) is more sensitive, it is non-selective and prone to interference from organic solvents and matrix components.

  • Recommendation: Use 245 nm [1]. This wavelength targets the

    
     transition of the aromatic ring. It offers the best balance of sensitivity and selectivity against matrix noise.
    

Q: Can I use Mass Spectrometry (LC-MS) instead?

  • A: Absolutely. LC-MS/MS (Triple Quad) is the modern standard for trace analysis (ppt levels).[1]

  • Note: If using MS, you must swap the non-volatile Phosphate buffer (used in EPA 532) for a volatile buffer like Ammonium Formate or Formic Acid (0.1%).

Data Summary: Method Parameter Comparison

ParameterEPA Method 532 (Standard) [1]Modern Fast-LC Approach [3]
Column C18 (e.g., SunFire), 3.5 - 5 µmHybrid C18 (e.g., BEH), 1.7 µm
Mobile Phase A 25 mM Phosphate Buffer (pH 2.[1]4)0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 - 1.5 mL/min0.4 - 0.6 mL/min
Detection UV @ 245 nmMS/MS (ESI+)
Run Time ~15-20 mins< 5 mins
References
  • U.S. Environmental Protection Agency. (2000).[1] Method 532.0: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection.[1][4][5][6][7] Revision 1.0.

  • Waters Corporation. (2025).[1] EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water.[1][5] Application Note.

  • Agilent Technologies. (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog.[1]

  • Michigan State University Extension. (2008).[1] Effect of water pH on the stability of pesticides.[8][9]

Sources

Interpreting complex NMR spectra of 1-(4-Cyanophenyl)-3-phenylurea analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Characterization of Diarylurea Analogs Topic:

Executive Summary

This technical guide addresses the structural elucidation of 1-(4-Cyanophenyl)-3-phenylurea and its analogs.[1] These scaffolds are pharmacophores frequently found in kinase inhibitors (e.g., Sorafenib). Users often encounter difficulties distinguishing urea protons from aromatic signals, managing solvent-induced shifts, and resolving rotameric broadening. This guide provides self-validating protocols to overcome these specific challenges.

Part 1: Troubleshooting & FAQs

Q1: Why do my urea NH protons appear as broad singlets or disappear entirely in CDCl₃?

Diagnosis: This is a classic solvent-solute interaction issue involving quadrupole relaxation and chemical exchange. Technical Explanation: In non-polar solvents like Chloroform-d (


), urea protons (

) often undergo rapid exchange with trace water or exhibit intermediate exchange rates on the NMR timescale.[1] Additionally, the

nucleus (spin

) has a quadrupole moment. In asymmetric environments (like

), the relaxation of

is efficient, causing the attached proton signal to broaden significantly due to scalar coupling (

). The Fix (Protocol):
  • Switch Solvent: Dissolve your sample in DMSO-d₆ (Dimethyl sulfoxide-d6).[1] DMSO is a strong hydrogen-bond acceptor.[1] It "locks" the NH protons into a rigid conformation via hydrogen bonding, slowing the exchange rate and decoupling them from the quadrupolar relaxation of nitrogen.

  • Result: You will observe two distinct, sharp singlets (or doublets if coupled to neighbors) in the downfield region (typically δ 8.5 – 9.5 ppm ).

Q2: I see "doubling" of peaks in the aromatic region and broadened NH signals even in DMSO. Is my sample impure?

Diagnosis: Likely Restricted Rotation (Rotamers), not impurity. Technical Explanation: The C-N bond in ureas possesses partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen.[2] This creates a high rotational energy barrier (


).[1] If the rotation rate (

) is comparable to the chemical shift difference (

) between conformers (coalescence regime), peaks broaden or split. Validation Step (Variable Temperature NMR):
  • Run a standard spectrum at 298 K (25°C).

  • Heat the probe to 353 K (80°C) and re-acquire.

  • Analysis: If the split peaks coalesce into sharp singlets at high temperature, you have confirmed the presence of rotamers. If the peaks remain distinct, you likely have an impurity.

Q3: How do I definitively distinguish the two different NH protons?

Diagnosis: Assignment ambiguity between the NH attached to the phenyl ring vs. the NH attached to the 4-cyanophenyl ring. Expert Insight: The 4-cyano group is strongly electron-withdrawing (EWG).[1] Through resonance and induction, it deshields the adjacent phenyl ring and the attached nitrogen.

  • Prediction: The NH proton attached to the 4-cyanophenyl ring will appear downfield (higher ppm) relative to the NH attached to the unsubstituted phenyl ring.

  • Self-Validating Experiment (2D NOESY):

    • Look for a Through-Space correlation (NOE) between the NH peaks and the ortho protons of their respective rings. The ortho protons of the cyanophenyl ring will also be downfield (approx. δ 7.7-7.9 ppm) compared to the unsubstituted ring.[1]

Q4: The urea carbonyl carbon is not visible in my standard ¹³C NMR. Where is it?

Diagnosis: Long relaxation times (


) and lack of NOE enhancement.
Technical Explanation: 
Quaternary carbons (like the urea C=O and the nitrile C≡N) have no attached protons to facilitate relaxation via the dipole-dipole mechanism. Consequently, they saturate easily and have low signal intensity.
The Fix: 
  • Optimization: Increase the relaxation delay (

    
    ) to 3–5 seconds.
    
  • Alternative: Rely on HMBC (Heteronuclear Multiple Bond Correlation) . The urea carbonyl (~152 ppm) will show strong 3-bond correlations (

    
    ) to the ortho protons of both aromatic rings. This is the "Gold Standard" for proving the urea linkage.
    

Part 2: Data Summary & Assignment Table

Molecule: 1-(4-Cyanophenyl)-3-phenylurea Solvent: DMSO-d₆ (Recommended)[1]

PositionNucleusApprox.[1][3][4][5][6][7][8] Shift (δ ppm)MultiplicityKey Diagnostic Feature
Urea C=O ¹³C152.0 - 154.0 SingletWeak intensity; confirm via HMBC to ortho-protons.[1]
Cyano (CN) ¹³C118.0 - 119.5 SingletCharacteristic nitrile region; distinct from aromatic carbons.[1]
NH (Cyano side) ¹H9.0 - 9.4 SingletMost downfield NH due to EWG effect of CN.[1]
NH (Phenyl side) ¹H8.6 - 8.9 SingletUpfield relative to the other NH.[1]
Ar-H (Cyano ortho) ¹H7.7 - 7.8 Doublet (AA'BB')Strong deshielding by CN group; "Roofing" effect common.[1]
Ar-H (Phenyl) ¹H6.9 - 7.5 MultipletsTypical monosubstituted benzene pattern (t, t, d).[1]

Part 3: Structural Elucidation Workflow

The following diagram illustrates the logical flow for assigning the structure, utilizing 2D NMR techniques to resolve ambiguities.

NMR_Workflow Start Start: Unknown Urea Analog SolventCheck Step 1: Solvent Selection (Use DMSO-d6) Start->SolventCheck Proton1D Step 2: 1H NMR (1D) Identify NH Singlets (8.5-9.5 ppm) SolventCheck->Proton1D Decision1 Are NH peaks broad/split? Proton1D->Decision1 VT_NMR Action: Variable Temp NMR (Heat to 80°C) Decision1->VT_NMR Yes Carbon1D Step 3: 13C NMR Locate C=O (~153 ppm) & CN (~119 ppm) Decision1->Carbon1D No Coalescence Peaks Coalesce? (Confirms Rotamers) VT_NMR->Coalescence Coalescence->Start No (Check Purity) Coalescence->Carbon1D Yes HMBC_Step Step 4: HMBC Experiment Link C=O to Ortho-Protons Carbon1D->HMBC_Step Assignment Final Assignment Correlate EWG effect to Shifts HMBC_Step->Assignment

Caption: Logical workflow for validating diarylurea structures, emphasizing solvent choice and 2D correlation to prove connectivity.

References

  • Abraham, R. J., et al. (2006).[9] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry.

    • Context: Authoritative source on predicting solvent-induced shifts (DMSO vs. CDCl₃) for labile protons like amides and ureas.[1]

  • Babu, B., et al. (2011). "Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents." Indo Global Journal of Pharmaceutical Sciences.

    • Context: Provides specific experimental spectral data (IR and NMR)
  • Wiberg, K. B., et al. (1987). "An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea." Journal of the American Chemical Society.

    • Context: Fundamental mechanistic study explaining the rotational barriers and line broadening observed in urea NMR spectra.
  • Compound Interest. (2015).[1][3] "A Guide to ¹³C NMR Chemical Shift Values."

    • Context: Verified general reference for Carbon-13 chemical shift ranges, specifically for Nitriles (110-120 ppm) and Ureas (150-160 ppm).

Sources

Technical Support Center: Enhancing the Bioavailability of Phenylurea Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with phenylurea compounds in in vivo studies, focusing on enhancing their bioavailability.

I. Frequently Asked questions (FAQs)

Question 1: Why do many phenylurea compounds exhibit low oral bioavailability?

Answer: The low oral bioavailability of many phenylurea compounds is primarily attributed to their poor aqueous solubility.[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[2] The chemical structure of many phenylureas, often characterized by lipophilic phenyl groups, can lead to high crystallinity and low solubility in water.[3][4] This poor solubility limits the dissolution rate, which in turn becomes the rate-limiting step for absorption, resulting in low and variable bioavailability.[1] Additionally, some phenylurea compounds may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[5]

Question 2: What are the initial signs in my in vivo study that suggest poor bioavailability of a phenylurea compound?

Answer: Several key indicators during an in vivo study can point towards poor bioavailability of your phenylurea compound:

  • High variability in plasma concentrations: Significant differences in the plasma levels of the compound between individual animals within the same dose group are a common sign.[5]

  • Low plasma concentrations despite high doses: If you are administering what should be a therapeutic dose but are detecting very low or undetectable levels of the compound in the plasma, poor absorption is a likely cause.[6]

  • Lack of a dose-proportional increase in plasma concentration: When you increase the dose of the compound, you should ideally see a proportional increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC). If this is not the case, it may indicate that the absorption process is saturated due to poor solubility.[7]

  • Minimal or no observed pharmacological effect: The most direct, though not definitive, sign is the absence of the expected therapeutic or biological effect at doses that are predicted to be effective based on in vitro data.

Question 3: Can I simply increase the dose to overcome low bioavailability?

Answer: While increasing the dose might seem like a straightforward solution, it is often not an effective or advisable strategy for compounds with solubility-limited absorption. Beyond a certain point, administering more of a poorly soluble compound will not lead to a proportional increase in absorbed drug. Instead, the undissolved compound will simply pass through the gastrointestinal tract unabsorbed. Furthermore, high doses of undissolved drug can lead to gastrointestinal irritation and potential toxicity. A more scientifically sound approach is to address the root cause of the low bioavailability, which is typically poor solubility and dissolution.[8]

Question 4: What are the main formulation strategies to consider for enhancing the bioavailability of phenylurea compounds?

Answer: A variety of formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like phenylureas.[9] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanosizing.[10][11]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and dissolution.[3] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[3]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or liposomes can improve its solubility and absorption.[12][13]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[3][14]

The choice of strategy will depend on the specific physicochemical properties of your phenylurea compound.[3]

II. Troubleshooting Guides

Guide 1: Issue - Inconsistent Plasma Concentrations Across Subjects

This guide will help you troubleshoot high variability in the plasma concentration of your phenylurea compound across different animals in your in vivo study.

Causality behind the Issue:

Inconsistent plasma concentrations are often a direct consequence of poor and variable absorption from the gastrointestinal tract. When a compound has low solubility, small variations in the physiological conditions of individual animals (e.g., gastric pH, intestinal motility, presence of food) can have a significant impact on how much of the drug dissolves and is absorbed. This leads to erratic and unpredictable plasma levels.

Troubleshooting Workflow:

A workflow for troubleshooting inconsistent plasma concentrations.

Step-by-Step Protocol:
  • Verify Complete Solubilization in the Dosing Vehicle:

    • Rationale: If the compound is not fully dissolved in the vehicle before administration, you are essentially dosing a suspension. This will lead to variable dissolution in the GI tract and, consequently, variable absorption.

    • Protocol:

      • Visually inspect your dosing solution for any undissolved particles.

      • If particles are present, try gentle heating or sonication to aid dissolution.

      • If the compound still does not dissolve, you will need to explore alternative vehicles or co-solvents. Common choices include polyethylene glycol (PEG), propylene glycol, and cyclodextrins.[9]

      • Consider preparing a fresh solution for each experiment to avoid precipitation over time.

  • Standardize the Feeding Protocol:

    • Rationale: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption. For lipophilic compounds like many phenylureas, the presence of food can sometimes enhance absorption by stimulating bile secretion, which aids in solubilization. However, for consistency, it is crucial to standardize this factor.

    • Protocol:

      • Decide on either a fasted or fed state for your study animals and maintain this consistently across all groups.[15]

      • For a fasted state, typically withhold food overnight (while allowing access to water) before dosing.

      • For a fed state, ensure animals have free access to food up to the time of dosing.

      • Clearly document the feeding protocol in your study records.

  • Consider the Impact of the Vehicle on Absorption:

    • Rationale: The vehicle itself can influence absorption. For example, a lipid-based vehicle may promote lymphatic uptake, bypassing first-pass metabolism in the liver.[10]

    • Protocol:

      • If you are using a simple aqueous vehicle and observing high variability, consider switching to a vehicle that can enhance solubility, such as a solution containing a surfactant or a lipid-based system.[5][10]

      • When selecting a vehicle, ensure it is well-tolerated by the animal species at the intended volume and concentration.

Guide 2: Issue - Plasma Concentrations are Below the Limit of Quantification (BLQ)

This guide addresses the scenario where you are unable to detect or accurately quantify your phenylurea compound in plasma samples.

Causality behind the Issue:

Plasma concentrations below the limit of quantification (BLQ) are a strong indication of extremely low bioavailability. This means that very little of the administered dose is reaching the systemic circulation. The primary reasons for this are severe insolubility, extensive first-pass metabolism, or rapid elimination of the compound.

Troubleshooting Workflow:

A workflow for troubleshooting plasma concentrations below the limit of quantification.

Step-by-Step Protocols:
  • Enhance Solubility through Formulation:

    • Rationale: The most effective way to increase plasma concentrations is to improve the dissolution of the compound in the gastrointestinal tract.

    • Protocol 1: Micronization

      • Reduce the particle size of your phenylurea compound using techniques like milling or jet milling.[3] This increases the surface area available for dissolution.[10]

      • Disperse the micronized powder in a suitable vehicle, ensuring a uniform suspension.

    • Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

      • Select a hydrophilic carrier such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[9]

      • Dissolve both your phenylurea compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).

      • Evaporate the solvent under vacuum, which will leave a solid dispersion of your compound in the carrier.

      • The resulting solid can be ground into a powder and administered as a suspension or in a capsule.[3]

    • Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

      • Screen various oils, surfactants, and co-surfactants for their ability to solubilize your phenylurea compound.

      • Create different combinations of these excipients and determine the optimal ratio that forms a stable microemulsion upon gentle agitation in an aqueous medium.[12]

      • The final SEDDS formulation containing your compound can be administered orally in a capsule.

  • Optimize the Analytical Method:

    • Rationale: Before concluding that the issue is solely due to low bioavailability, it is essential to ensure that your analytical method is sensitive enough to detect low concentrations of the compound.

    • Protocol:

      • Review your sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to ensure you are efficiently extracting the compound from the plasma matrix.

      • Optimize the parameters of your analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, to maximize the signal for your compound. This includes optimizing the mobile phase, gradient, and mass spectrometry settings.[16][17]

      • Ensure that your calibration curve covers a low enough concentration range to accurately quantify the expected low levels of the compound.

Data Presentation: Comparison of Formulation Strategies
Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization Increases surface area for dissolution.[10]Simple, cost-effective.[8]May not be sufficient for very poorly soluble compounds.
Solid Dispersion Enhances wettability and dissolution rate.[11]Significant improvement in bioavailability.[3]Can be complex to manufacture, potential for physical instability.[3]
SEDDS Pre-dissolves the drug in a lipid-based system.[12]Can significantly enhance absorption, may reduce food effects.[13]Requires careful selection of excipients, potential for GI irritation with high surfactant concentrations.
Cyclodextrin Complexation Forms a water-soluble inclusion complex.[14]Improves solubility and dissolution.[3]Limited drug loading capacity, can be expensive.[3]

III. References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]

  • Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180. Available from: [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. Available from: [Link]

  • study design for bioavailability and bioequivalence. Slideshare. Available from: [Link]

  • Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. PubMed Central. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Jove. Available from: [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Available from: [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available from: [Link]

  • Monitoring of phenylketonuria: a colorimetric method for the determination of plasma phenylalanine using L-phenylalanine dehydrogenase. PubMed. Available from: [Link]

  • COMPARISON OF PLASMA PHENYLALANINE DETERMINATION BY DENSITOMETRY OF THIN-LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH THE SCREENING OF PHENYLKETONURIA. PubMed Central. Available from: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available from: [Link]

  • Cerebral Energy Metabolism in Phenylketonuria: Findings by Quantitative In Vivo 31P MR Spectroscopy. PubMed. Available from: [Link]

  • PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. PubMed. Available from: [Link]

  • PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. National Institutes of Health. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available from: [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. MDPI. Available from: [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available from: [Link]

  • Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection. PubMed. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available from: [Link]

  • Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. PubMed. Available from: [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PubMed Central. Available from: [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available from: [Link]

  • Some aspects of the neuropharmacology of phenylurea. PubMed. Available from: [Link]

Sources

Technical Support Center: Crystallization of 1-(4-Cyanophenyl)-3-phenylurea for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 1-(4-Cyanophenyl)-3-phenylurea crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experimental work.

Introduction: The Crystallization Challenge of Substituted Phenylureas

1-(4-Cyanophenyl)-3-phenylurea is a small organic molecule with a rigid backbone and functional groups capable of forming strong hydrogen bonds. These characteristics make it a good candidate for crystallization; however, they can also present challenges such as poor solubility in certain solvents and the potential for rapid precipitation, leading to the formation of microcrystalline powder instead of single crystals. This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: I have just synthesized 1-(4-Cyanophenyl)-3-phenylurea. What is the first step I should take to get single crystals?

A1: The critical first step is to perform a thorough solvent screening to determine the solubility of your compound. The ideal solvent for crystallization is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A systematic solvent screening will save you significant time and material in the long run.

Q2: I don't have any solubility data for 1-(4-Cyanophenyl)-3-phenylurea. Where should I start?

A2: Based on the structure of your molecule (containing two phenyl rings, a urea group, and a nitrile group), you should start with a range of common organic solvents of varying polarity. Phenylurea, a related compound, is highly soluble in organic solvents like ethanol. A good starting point for your screening would be:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Nonpolar Solvents: Toluene, Hexanes, Dichloromethane

Q3: How do I perform a solvent screening experiment?

A3: A simple and effective method for solvent screening is the test tube method:

  • Place a small amount of your compound (a few milligrams) into several small, clean test tubes or vials.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each tube at room temperature.

  • Observe the solubility. If the compound dissolves completely, it is likely too soluble in that solvent for single-solvent crystallization at room temperature.

  • If the compound is insoluble or sparingly soluble, gently heat the tube and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if crystals form. This indicates a promising solvent for cooling crystallization.

Q4: My compound is either too soluble or insoluble in all the single solvents I've tried. What should I do next?

A4: If a single solvent is not suitable, a mixed-solvent system (binary solvent system) is the next logical step. This involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble or poorly soluble) until the solution becomes slightly turbid. This point of slight turbidity is the saturation point, and from here, crystals can be grown using slow evaporation or vapor diffusion techniques.

Q5: What are the most common crystallization techniques for a compound like 1-(4-Cyanophenyl)-3-phenylurea?

A5: For small organic molecules, the three most successful techniques are:

  • Slow Evaporation: A solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration of the solute until it reaches supersaturation and crystallizes.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of your compound is placed in a small, open container inside a larger sealed container that contains a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution of your compound, reducing its solubility and inducing crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The compound's solubility is too high in the chosen solvent, or the solution is supersaturated to a point where the compound separates as a liquid phase instead of a solid.- Try a solvent in which the compound is less soluble.- Use a larger volume of solvent.- Slow down the crystallization process (e.g., slower cooling or evaporation).- Consider using a different crystallization technique, such as vapor diffusion.
Formation of Powder or Microcrystals The rate of nucleation is too high, leading to the rapid formation of many small crystals instead of a few large ones.- Slow down the crystallization process significantly. For slow evaporation, reduce the surface area of the opening of the vial. For slow cooling, insulate the container.- Use a more dilute solution.- Filter the solution before setting up the crystallization to remove any particulate matter that could act as nucleation sites.
No Crystals Form The solution is not sufficiently supersaturated, or the nucleation barrier has not been overcome.- Concentrate the solution further by evaporating some of the solvent.- Try scratching the inside of the glass container with a glass rod to create nucleation sites.- Add a seed crystal from a previous successful crystallization.- Cool the solution to a lower temperature.
Twinned or Intergrown Crystals Rapid crystal growth or disturbances during the growth process.- Ensure the crystallization setup is in a vibration-free environment.- Slow down the rate of crystallization.- Try a different solvent system.

Experimental Protocols

Protocol 1: Solvent Screening for 1-(4-Cyanophenyl)-3-phenylurea

Objective: To identify suitable single or binary solvent systems for crystallization.

Materials:

  • 1-(4-Cyanophenyl)-3-phenylurea

  • Small test tubes or vials (e.g., 1 dram vials)

  • A selection of solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexanes, acetonitrile, DMF, DMSO)

  • Hot plate or water bath

  • Pipettes

Procedure:

  • Weigh approximately 5-10 mg of 1-(4-Cyanophenyl)-3-phenylurea into each of several clean, labeled test tubes.

  • Add a single solvent to each tube in 0.2 mL increments at room temperature, vortexing or shaking after each addition, until the solid dissolves or a total of 2 mL has been added. Record the solubility at room temperature.

  • For solvents in which the compound did not dissolve at room temperature, heat the tube gently in a water bath or on a hot plate. Continue to add solvent in 0.2 mL increments until the solid dissolves. Record the temperature and volume of solvent required.

  • Allow the hot solutions to cool slowly to room temperature. If no crystals form, place the tubes in an ice bath for 30 minutes.

  • Observe the formation of any precipitate. Note the quality of the solid (e.g., crystalline, powder, oil).

  • Based on these observations, select promising single solvents or solvent pairs for larger-scale crystallization experiments.

Protocol 2: Crystallization by Slow Evaporation

Objective: To grow single crystals from a suitable solvent system by slow evaporation.

Materials:

  • 1-(4-Cyanophenyl)-3-phenylurea

  • A suitable solvent or solvent mixture identified from Protocol 1

  • Small vial or beaker

  • Parafilm or aluminum foil

Procedure:

  • Prepare a nearly saturated solution of 1-(4-Cyanophenyl)-3-phenylurea in the chosen solvent at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.

  • Cover the vial with parafilm or aluminum foil and puncture a few small holes with a needle to allow for slow evaporation.

  • Place the vial in a quiet, vibration-free location.

  • Monitor the vial periodically over several days to weeks for crystal growth.

Protocol 3: Crystallization by Vapor Diffusion

Objective: To grow single crystals using the vapor diffusion method.

Materials:

  • 1-(4-Cyanophenyl)-3-phenylurea

  • A "good" solvent in which the compound is soluble

  • A "poor" solvent in which the compound is insoluble

  • A small vial (inner chamber) and a larger jar or beaker with a lid (outer chamber)

Procedure:

  • Prepare a concentrated solution of 1-(4-Cyanophenyl)-3-phenylurea in the "good" solvent.

  • Filter the solution into the small vial.

  • Place the small, open vial inside the larger jar.

  • Add the "poor" solvent to the bottom of the larger jar, ensuring the level is below the top of the small vial.

  • Seal the larger jar tightly.

  • Place the setup in a stable, vibration-free location.

  • The vapor from the "poor" solvent will slowly diffuse into the solution in the small vial, reducing the solubility of the compound and promoting crystallization.

Visualizing the Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_crystallization Crystallization Methods cluster_analysis Analysis Synthesis Synthesize & Purify 1-(4-Cyanophenyl)-3-phenylurea Purity Confirm Purity (>95%) (NMR, LC-MS) Synthesis->Purity Solvent_Screen Perform Solvent Screen (Protocol 1) Purity->Solvent_Screen Single_Solvent Identify Suitable Single Solvent? Solvent_Screen->Single_Solvent Evaluate Binary_Solvent Identify Suitable Binary Solvent System? Single_Solvent->Binary_Solvent No Slow_Evap Slow Evaporation (Protocol 2) Single_Solvent->Slow_Evap Yes Slow_Cool Slow Cooling Single_Solvent->Slow_Cool Yes Vapor_Diff Vapor Diffusion (Protocol 3) Binary_Solvent->Vapor_Diff Yes Crystal_Harvest Harvest & Mount Crystal Slow_Evap->Crystal_Harvest Slow_Cool->Crystal_Harvest Vapor_Diff->Crystal_Harvest XRD X-ray Diffraction Crystal_Harvest->XRD Structure Solve Crystal Structure XRD->Structure

Caption: A workflow for the crystallization of 1-(4-Cyanophenyl)-3-phenylurea.

Key Considerations for Success

  • Purity is Paramount: The purity of your starting material is crucial. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality. Aim for a purity of >95% as determined by NMR and/or LC-MS.

  • Patience is a Virtue: Crystallization is often a slow process. Avoid the temptation to disturb your experiments frequently. Allow them to proceed undisturbed for several days or even weeks.

  • Cleanliness is Next to Godliness: Ensure all glassware is scrupulously clean. Dust and other particulate matter can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Documentation is Key: Keep a detailed record of all your experiments, including solvents used, concentrations, temperatures, and observations. This will be invaluable for troubleshooting and optimizing your crystallization conditions.

References

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Phenylurea. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Choi, H., Shim, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2053.
  • Shiyan Yunlihong Industrial & Trade Co., Ltd. (2019, February 20). How to effectively avoid urea crystallization. Retrieved from [Link]

  • Chen, Y., et

Technical Support Center: High-Performance Separation of 1-(4-Cyanophenyl)-3-phenylurea Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: METHOD-DEV-CNPU-001 Lead Scientist: Senior Application Specialist

Executive Summary

You are attempting to separate 1-(4-Cyanophenyl)-3-phenylurea (often referred to as a CPPU analog or specific substituted phenylurea) from its positional isomers (2-cyano and 3-cyano analogs) and synthesis byproducts (such as 1,3-diphenylurea).

Aryl ureas present two specific chromatographic challenges:

  • Positional Isomerism: The ortho, meta, and para cyano-isomers have identical mass and very similar hydrophobicities (

    
    ), making standard C18 separation difficult.
    
  • Peak Tailing: The urea moiety (–NH–CO–NH–) is a strong hydrogen bond donor/acceptor, leading to secondary interactions with residual silanols on silica columns.

This guide provides a self-validating method development strategy, troubleshooting protocols, and specific FAQs to ensure baseline resolution (


).

Module 1: Method Development Strategy

Stationary Phase Selection (The Critical Variable)

Do not default to a standard C18 column if you are struggling with isomer resolution. You need a phase that exploits


-

interactions
and shape selectivity .
Column ChemistryMechanism of ActionRecommendation
C18 (Standard) Hydrophobic interaction only. Separates based on hydrophobicity.Screening only. Likely to show co-elution of meta and para isomers.
Biphenyl / Phenyl-Hexyl

-

stacking + Hydrophobicity. The electron-withdrawing cyano group alters the

-cloud density differently at ortho, meta, and para positions.
Primary Choice. Excellent for separating positional isomers of aryl ureas.
Pentafluorophenyl (PFP) Dipole-dipole +

-

+ H-bonding. Strong interaction with the urea nitrogen and cyano dipole.
Alternative. Use if Biphenyl fails. Offers orthogonal selectivity.
Mobile Phase & Conditions
  • Solvent A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate pH 3.0).

    • Why: Acidic pH suppresses the ionization of residual silanols on the column, reducing peak tailing.

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[1]

    • Note: Methanol promotes stronger

      
      -
      
      
      
      interactions on Phenyl columns than ACN. Start with Methanol for isomer separation.
  • Temperature:

    
     to 
    
    
    
    .
    • Caution: Higher temperatures (

      
      ) reduce the effectiveness of 
      
      
      
      -
      
      
      interactions, potentially causing isomers to merge. Keep it cool.

Module 2: Workflow Visualization

The following logic flow guides you through the decision-making process for separating these specific isomers.

MethodDev Start Start: 1-(4-Cyanophenyl)-3-phenylurea Mix ScreenC18 Screen 1: C18 Column Mobile Phase: H2O/MeOH + 0.1% FA Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Success Rs > 1.5 Validate Method CheckRes->Success Yes Fail Rs < 1.5 (Isomers Co-elute) CheckRes->Fail No SwitchCol Switch to Biphenyl or Phenyl-Hexyl (Maximize Pi-Pi Interactions) Fail->SwitchCol CheckRes2 Check Resolution (Rs) SwitchCol->CheckRes2 Optimize Switch Organic Modifier (MeOH <-> ACN) CheckRes2->Optimize No FinalCheck Rs > 1.5 CheckRes2->FinalCheck Yes Optimize->CheckRes2

Figure 1: Decision tree for selecting the optimal stationary phase based on resolution outcomes.

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?

Diagnosis: This is classic "Urea Tailing." The urea nitrogens are interacting with acidic silanols on the silica support. Solution:

  • Increase Ionic Strength: Switch from 0.1% Formic Acid to 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions block silanol sites.

  • Column Choice: Ensure you are using an "End-capped" column.

  • Injection Solvent: If your sample is dissolved in 100% DMSO, the solvent plug can distort the peak. Dilute the sample with at least 50% water/mobile phase before injection.

Q2: The ortho (2-cyano) and para (4-cyano) isomers are co-eluting on my C18 column.

Diagnosis: C18 separates based on hydrophobicity. The


 difference between ortho and para cyano-phenylureas is negligible.
Solution: 
Switch to a Biphenyl  or Phenyl-Hexyl  column using Methanol  as the organic modifier.
  • Mechanism:[1][2] The ortho substituent creates steric hindrance that prevents the phenyl ring from lying flat against the stationary phase. The para isomer is planar and interacts more strongly with the phenyl-based stationary phase, leading to greater retention and separation.

Q3: I see a "ghost peak" or carryover in the blank run.

Diagnosis: Aryl ureas have poor solubility in high-aqueous mobile phases and can precipitate on the injector needle or rotor seal. Solution:

  • Implement a needle wash with 90% Acetonitrile / 10% Water.

  • Ensure the gradient ends with a high organic flush (95% B) for at least 2-3 column volumes before re-equilibration.

Module 4: Standardized Experimental Protocol

Objective: Baseline separation of 1-(4-Cyanophenyl)-3-phenylurea from 1-(2-Cyanophenyl)-3-phenylurea.

1. Sample Preparation:

  • Stock: Dissolve 1 mg of sample in 1 mL DMSO (Ureas are sparingly soluble in water).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Methanol.

    • Critical: Filter through a 0.2 µm PTFE filter to remove micro-precipitates.

2. Chromatographic Conditions:

  • Column: Kinetex Biphenyl or equivalent (2.6 µm,

    
     mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 20% B

    • 10.0 min: 70% B

    • 10.1 min: 95% B (Flush)

    • 12.0 min: 95% B

    • 12.1 min: 20% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 245 nm (Lambda max for phenylureas).

3. System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 1.5 between critical isomer pair.
    
  • Tailing Factor (

    
    ):  < 1.3 for the main peak.
    
  • Precision: RSD < 2.0% for retention time (n=5 injections).

References

  • SIELC Technologies. (n.d.). Separation of 1-Acetyl-3-phenylurea on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. National Library of Medicine. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules. Retrieved from [Link]

  • Chromatography Forum. (2017). Separation of positional isomers. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of 1-(4-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity profiling of 1-(4-Cyanophenyl)-3-phenylurea , a fundamental diarylurea scaffold representing the core pharmacophore of Type II kinase inhibitors.

Executive Summary

1-(4-Cyanophenyl)-3-phenylurea (hereafter referred to as CPU-Scaffold ) represents a minimal pharmacophore for Type II kinase inhibition .[1] Unlike ATP-competitive inhibitors (Type I) that bind the active conformation, urea-based scaffolds stabilize the inactive DFG-out conformation of kinases. This guide outlines the profiling strategy to evaluate the selectivity of CPU-Scaffold against a panel of tyrosine and serine/threonine kinases.

The primary objective of profiling this compound is often twofold:

  • Medicinal Chemistry: To establish the "baseline selectivity" of the diarylurea core before elaborating with solubilizing tails (as seen in Sorafenib or Regorafenib ).

  • Toxicology: To assess potential off-target mammalian kinase inhibition of urea-based agrochemicals (cytokinin analogs).

Compound Profile & Mechanism of Action[2][3]

Chemical Identity[1][4][5][6]
  • IUPAC Name: 1-(4-cyanophenyl)-3-phenylurea[1]

  • Core Scaffold: Diarylurea (Sym-diphenylurea derivative)[1]

  • Key Functional Group: The central urea linker functions as a "bi-dentate" hydrogen bond donor/acceptor, anchoring the molecule to the conserved Glu/Asp residues in the kinase activation loop.

Mechanism: Type II Inhibition

The CPU-Scaffold exploits the flexibility of the activation loop.[1] It binds only when the conserved Aspartate-Phenylalanine-Glycine (DFG) motif flips to the "out" position, creating a hydrophobic pocket adjacent to the ATP binding site.

  • Selectivity Driver: Only specific kinases (e.g., VEGFR, PDGFR, p38 MAPK, Raf) can energetically access this DFG-out conformation.

  • Kinetics: Binding is often slow-on/slow-off, requiring pre-incubation during profiling assays.[1]

Figure 1: Pharmacophore mapping of the CPU-Scaffold binding to the DFG-out kinase conformation.

Comparative Profiling Data

The following table contrasts the CPU-Scaffold against established Type II inhibitors. The CPU-Scaffold lacks the "tail" regions (e.g., the N-methylpicolinamide of Sorafenib) that provide nanomolar potency, resulting in a micromolar but distinct selectivity profile.

Table 1: Cross-Reactivity & Potency Comparison[1]
Feature1-(4-Cyanophenyl)-3-phenylurea (Scaffold)Sorafenib (Optimized Drug)BIRB-796 (Reference)
Primary Targets p38α MAPK , Raf , VEGFR2 C-Raf , B-Raf , VEGFR , PDGFR p38 MAPK (All isoforms)
Potency (IC50) 1 - 10 µM (Moderate)< 50 nM (High)< 10 nM (High)
Binding Mode Type II (DFG-out)Type II (DFG-out)Type II (DFG-out)
Selectivity Profile Narrower Spectrum. Primarily hits kinases with high "DFG-out" plasticity (p38, Raf).[1]Broad Spectrum. Hits "Split-RTKs" (FLT3, KIT, RET) due to extended tail interactions.Highly Selective. Engineered specifically for p38 pocket.
Off-Targets Cytokinin Receptors (Plant), EphB2 , Lck BRAF(V600E) , c-KIT JNK2 (Weakly)
Clinical Status Tool Compound / AgrochemicalFDA Approved (HCC, RCC)Clinical Candidate (Discontinued)

Analyst Note: The CPU-Scaffold often shows "cleaner" profiles than optimized drugs because it lacks the lipophilic tails that inadvertently grab other hydrophobic pockets.[1] However, its lower potency requires higher testing concentrations (10 µM), which can introduce non-specific aggregation artifacts if not controlled.

Experimental Protocols for Profiling

To accurately profile this compound, you must use assays that detect inactive conformation binders . Standard ATP-high enzymatic assays may miss the activity if the compound cannot compete with high ATP concentrations or if the kinase is locked in the active state.

Protocol A: Binding Assay (KINOMEscan™ / Kd Determination)

Preferred method for Type II inhibitors as it is ATP-independent.[1]

  • Principle: Competition binding between the test compound and an immobilized active-site directed ligand.[1]

  • Preparation: Dissolve 1-(4-Cyanophenyl)-3-phenylurea in 100% DMSO to 10 mM.

  • Screening Concentration: Screen at 10 µM initially.

  • Incubation: Incubate compound with DNA-tagged kinase and immobilized ligand for 1 hour at Room Temp.

  • Readout: qPCR detection of the eluted kinase.

  • Data Output: Percent of Control (PoC). Hits (<35% PoC) are followed up for Kd determination.

Protocol B: Enzymatic Assay (FRET/Luminescence) with Pre-Incubation

Critical for measuring functional inhibition of slow-binding inhibitors.[1]

  • Reagents: Recombinant Kinase (e.g., p38α, VEGFR2), Peptide Substrate, ATP (at Km), Detection Reagents (e.g., ADP-Glo or Z'-Lyte).

  • Step 1 (Pre-incubation):

    • Mix Kinase + Compound (CPU-Scaffold) in buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).

    • CRITICAL: Incubate for 30–60 minutes without ATP. This allows the kinase to "breathe" and the compound to trap the DFG-out state.

  • Step 2 (Reaction):

    • Add ATP + Substrate to initiate reaction.

    • Incubate for 60 minutes.

  • Step 3 (Detection): Add stop solution/detection reagent and read plate.

  • Validation: Compare IC50 values with and without pre-incubation. A shift to lower IC50 with pre-incubation confirms Type II / slow-binding mechanism.

Signaling Pathway Impact

The CPU-Scaffold primarily intersects the MAPK and Angiogenesis pathways.[1]

Figure 2: Biological impact of CPU-Scaffold on MAPK and Angiogenesis signaling cascades.[1]

References

  • Structural Basis of Type II Inhibition: Liu, Y. & Gray, N. S. Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology 2, 358–364 (2006).

  • Diarylurea Scaffold Profiling (Sorafenib Analogues): Wilhelm, S. M. et al. Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery 5, 835–844 (2006).

  • Kinase Profiling Methodologies (KINOMEscan): Fabian, M. A. et al. A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology 23, 329–336 (2005).

  • Phenylurea Cytokinins and Kinase Cross-Reactivity: Spíchal, L. et al. Phenylurea Cytokinins: Their Activity and Cross-Reactivity with Purine Cytokinins. Plant Physiology 126, 1036-1043 (2004). [1]

Sources

Comparative analysis of 1-(4-Cyanophenyl)-3-phenylurea and established HDAC inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Pharmacological Induction of Fetal Hemoglobin (HbF) & Cytostatic Mechanisms[1]

Executive Summary: Precision vs. Pleiotropy

This guide provides a technical comparison between 1-(4-Cyanophenyl)-3-phenylurea (CPU) and established Histone Deacetylase Inhibitors (HDACi) such as Vorinostat (SAHA) and Panobinostat.[1]

While both compound classes are potent inducers of fetal hemoglobin (HbF)—a critical therapeutic target for Sickle Cell Disease (SCD) and


-Thalassemia—they operate via fundamentally distinct mechanisms.[1]
  • HDAC Inhibitors function as "epigenetic sledgehammers," modifying chromatin structure globally to reactivate silenced genes (

    
    -globin), often at the cost of high cytotoxicity and pleiotropic side effects.[1]
    
  • CPU acts as a "precision scalpel," specifically activating the Heme-Regulated Inhibitor (HRI) kinase.[1] This triggers a translational control pathway (eIF2

    
     phosphorylation) that selectively upregulates ATF4 and HbF with significantly reduced off-target cytotoxicity.[1]
    

Mechanistic Divergence[1]

To validate the activity of these compounds in your workflow, you must understand the signaling causality. CPU does not inhibit HDACs; it mimics heme deficiency signaling.

Signaling Pathway Architecture

The following diagram illustrates the parallel pathways by which CPU and HDAC inhibitors converge on the therapeutic outcome (HbF induction), highlighting the specific biomarkers you must track for validation.

G cluster_0 Investigational Agent cluster_1 Reference Standard CPU 1-(4-Cyanophenyl)-3-phenylurea (CPU) HRI HRI Kinase (Activation) CPU->HRI Direct Binding HDACi HDAC Inhibitors (e.g., Vorinostat/SAHA) HDAC Class I/II HDACs (Inhibition) HDACi->HDAC Competitive Inhibition AcH3 Histone H3/H4 (Hyperacetylation) HDACi->AcH3 Induces Accumulation peIF2a p-eIF2u03B1 (Ser51) (Phosphorylation) HRI->peIF2a HDAC->AcH3 Blocks Deacetylation ATF4 ATF4 Translation (Stress Response) peIF2a->ATF4 Translational Upregulation Chromatin Chromatin Relaxation (Transcriptional Permissiveness) AcH3->Chromatin HbF Gamma-Globin Transcription (Fetal Hemoglobin) Chromatin->HbF Promoter Access ATF4->HbF Enhancer Binding

Figure 1: Mechanistic bifurcation between CPU (HRI-mediated translational control) and HDAC Inhibitors (Epigenetic chromatin remodeling).[1]

Comparative Performance Analysis

The following data synthesizes experimental outcomes in K562 erythroleukemia cells, the standard model for HbF induction.

Feature1-(4-Cyanophenyl)-3-phenylurea (CPU)HDAC Inhibitors (e.g., Vorinostat)
Primary Target HRI Kinase (Activator)HDAC Class I/II (Inhibitor)
Mechanism Type Translational Control (ISR pathway)Epigenetic/Transcriptional
Key Biomarker Increased p-eIF2

(Ser51)
Increased Acetyl-Histone H3
Effective Conc.[1] (EC50) 1.0 – 5.0

M
0.5 – 2.0

M
HbF Fold Induction High (Primary effect)High (Primary effect)
Cytotoxicity Low (Specific to heme pathway)High (Broad cell cycle arrest/apoptosis)
Cell Cycle Effect G0/G1 arrest (mild, reversible)G1/S arrest (potent, often irreversible)
Selectivity Profile High specificity for erythroid lineageLow specificity (Pleiotropic effects)
Key Technical Insight

Why choose CPU? While HDAC inhibitors like Vorinostat are potent, their clinical utility in hemoglobinopathies is limited by bone marrow suppression and fatigue caused by broad epigenetic alteration. CPU activates the "integrated stress response" specifically mimicking heme deficiency, a natural physiological trigger for HbF, offering a potentially wider therapeutic window.[1]

Experimental Protocols (Self-Validating Systems)

To objectively compare CPU against an HDAC inhibitor, you must perform a "Triangulation Assay" that measures:

  • Phenotype: Hemoglobin production (Benzidine).[1][2][3]

  • Mechanism A: HRI Activation (p-eIF2

    
    ).[1][4][5]
    
  • Mechanism B: HDAC Inhibition (Ac-H3).[1]

Protocol A: K562 Erythroid Differentiation Assay

Objective: Quantify functional HbF induction.

  • Seeding: Seed K562 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment Groups:

    • Vehicle Control: DMSO (0.1%).[1]

    • CPU: 2.5

      
      M and 5.0 
      
      
      
      M.
    • Positive Control (HDACi): Vorinostat (SAHA) at 1.0

      
      M.[1]
      
  • Incubation: Culture for 72 to 96 hours without media change.

  • Readout (Benzidine Staining):

    • Wash

      
       cells in PBS.
      
    • Resuspend in 50

      
      L PBS.
      
    • Add 25

      
      L Benzidine Solution  (0.2% w/v benzidine dihydrochloride in 0.5M acetic acid).
      
    • Add 25

      
      L Hydrogen Peroxide  (1% H
      
      
      
      O
      
      
      ).[1]
    • Incubate 5 mins at Room Temp (Dark).

    • Quantification: Count blue-stained cells (hemoglobin positive) vs. clear cells using a hemocytometer.

    • Validation Threshold: Vorinostat should yield >40% positive cells. CPU should yield comparable induction (>35-40%) without significant cell debris.[1]

Protocol B: Mechanistic Validation (Western Blot)

Objective: Confirm that CPU acts via HRI and not HDAC inhibition.[1] This is the critical self-validating step.

  • Lysis: Harvest treated cells (24h post-treatment) and lyse in RIPA buffer with Phosphatase Inhibitors (Critical for eIF2

    
     detection) and Protease Inhibitors.[1]
    
  • Antibodies:

    • Target A (CPU Marker): Anti-Phospho-eIF2

      
       (Ser51).[1]
      
    • Target B (HDACi Marker): Anti-Acetyl-Histone H3 (Lys9/Lys14).[1]

    • Loading Control: Anti-Total eIF2

      
       or 
      
      
      
      -Actin.[1]
  • Expected Results:

    • CPU Treated: Strong band for p-eIF2

      
       ; Basal level of Acetyl-H3.[1]
      
    • Vorinostat Treated: Strong band for Acetyl-H3 ; Basal or mild p-eIF2

      
       (secondary stress).[1]
      
    • Interpretation: If CPU causes massive H3 acetylation, your compound is impure or misidentified.[1]

Toxicology and Limitations

HDAC Inhibitors (The "Dirty" Standard)

Established HDAC inhibitors are associated with significant toxicity profiles.[1] In experimental settings, you will observe:

  • Apoptosis: High levels of Sub-G1 population in flow cytometry (Propidium Iodide staining).

  • ROS Generation: HDACi often induce oxidative stress, which can be measured via DCFDA staining.[1]

  • Non-Specificity: They alter the expression of thousands of genes unrelated to hemoglobin.

CPU (The Specific Alternative)[1]
  • HRI Specificity: CPU targets the N-terminal domain of HRI. It requires HRI presence to function; it is inactive in HRI-knockout cell lines (a useful negative control experiment).[1]

  • Toxicity: Generally shows higher cell viability at effective doses compared to HDACi.

  • Limitation: Poor solubility in aqueous media. Stock solutions must be prepared in DMSO (typically 10-50 mM) and stored at -20°C.[1]

References

  • Chen, J. J. (2014).[1] Regulation of protein synthesis by the heme-regulated eIF2alpha kinase: relevance to anemias.[6] Blood, 123(19), 2969–2976.[1]

  • Aktas, B. H., et al. (2020).[1] New activators of eIF2alpha Kinase Heme-Regulated Inhibitor (HRI) with improved biophysical properties.[1] European Journal of Medicinal Chemistry, 186, 111973.[1]

  • Witt, O., et al. (2009).[1] Histone deacetylase inhibitors: targeting the epigenome.[7] Current Cancer Drug Targets, 9(3), 291-309.[1]

  • Cao, H., et al. (2004).[1][7] Induction of human gamma-globin gene expression by histone deacetylase inhibitors.[8][9][10] Blood, 103(2), 701-709.[1]

  • Suragani, R. N., et al. (2012).[1] Heme-regulated eIF2alpha kinase activated Atf4 signaling pathway in oxidative stress and erythropoiesis. Blood, 119(22), 5276-5284.[1]

Sources

A Guide to the Reproducible Synthesis of 1-(4-Cyanophenyl)-3-phenylurea: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth technical analysis of the synthesis of 1-(4-Cyanophenyl)-3-phenylurea, a key intermediate and structural motif in various pharmacologically active compounds. While a specific, detailed published protocol for this exact molecule is not readily found in peer-reviewed literature, its synthesis relies on a fundamental and robust chemical transformation: the reaction of an amine with an isocyanate.

This guide will present a standardized, reliable protocol for the synthesis of 1-(4-Cyanophenyl)-3-phenylurea, serving as a benchmark for reproducibility. We will then compare this with a plausible alternative methodology, evaluating the potential impacts on yield, purity, and scalability. The information herein is designed to empower researchers to confidently and consistently produce this valuable compound.

Introduction to 1-(4-Cyanophenyl)-3-phenylurea

1-(4-Cyanophenyl)-3-phenylurea belongs to the diaryl urea class of compounds, a scaffold that is prevalent in a wide array of biologically active molecules, including kinase inhibitors used in cancer therapy. The cyanophenyl moiety offers a versatile handle for further chemical modification, making this a valuable building block in drug discovery programs. The phenylurea core is known to participate in key hydrogen bonding interactions with biological targets. Given its importance, establishing a reliable and reproducible synthetic route is a critical first step in any research endeavor utilizing this compound.

Standardized Synthesis Protocol (Method A)

The most direct and widely employed method for the synthesis of unsymmetrical diaryl ureas is the nucleophilic addition of an aniline to an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. For the synthesis of 1-(4-Cyanophenyl)-3-phenylurea, this involves the reaction of 4-aminobenzonitrile with phenyl isocyanate.

Causality Behind Experimental Choices
  • Solvent: Anhydrous tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve both reactants and its inertness under the reaction conditions. Its relatively low boiling point also facilitates easy removal during workup.

  • Temperature: The reaction is initially conducted at 0°C to control the initial exothermic reaction upon addition of the highly reactive phenyl isocyanate. Allowing the reaction to proceed to room temperature ensures completion without the need for heating, which could promote side reactions.

  • Stoichiometry: A slight excess of phenyl isocyanate is often used to ensure the complete consumption of the more valuable 4-aminobenzonitrile. However, for the purpose of obtaining a high-purity product with minimal side-product formation, a near 1:1 stoichiometry is recommended, with careful monitoring of the reaction progress.

Experimental Workflow: Method A

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup & Isolation Dissolve 4-aminobenzonitrile in anhydrous THF Dissolve 4-aminobenzonitrile in anhydrous THF Cool solution to 0°C Cool solution to 0°C Dissolve 4-aminobenzonitrile in anhydrous THF->Cool solution to 0°C Inert atmosphere (N2 or Ar) Add phenyl isocyanate dropwise Add phenyl isocyanate dropwise Cool solution to 0°C->Add phenyl isocyanate dropwise Maintain temperature Stir at 0°C for 30 min Stir at 0°C for 30 min Add phenyl isocyanate dropwise->Stir at 0°C for 30 min Exothermic control Warm to room temperature and stir for 2-4 hours Warm to room temperature and stir for 2-4 hours Stir at 0°C for 30 min->Warm to room temperature and stir for 2-4 hours Reaction completion Filter the precipitate Filter the precipitate Warm to room temperature and stir for 2-4 hours->Filter the precipitate Product precipitates Wash with cold THF Wash with cold THF Filter the precipitate->Wash with cold THF Remove soluble impurities Dry under vacuum Dry under vacuum Wash with cold THF->Dry under vacuum Obtain final product

Caption: Workflow for the standardized synthesis of 1-(4-Cyanophenyl)-3-phenylurea (Method A).

Detailed Protocol: Method A
  • To a stirred solution of 4-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere (nitrogen or argon) at 0°C, add phenyl isocyanate (1.19 g, 10 mmol) dropwise over 10 minutes.

  • Maintain the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • The product will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 1-(4-Cyanophenyl)-3-phenylurea.

Alternative Synthesis Protocol (Method B)

An alternative approach involves a slight modification of the reaction conditions, which can be advantageous in certain laboratory settings or for scaling up the reaction. This method utilizes a different solvent, toluene, and a higher reaction temperature.

Causality Behind Experimental Choices
  • Solvent: Toluene is a less polar solvent than THF and has a higher boiling point. This can be beneficial for reactions that require heating to go to completion and can sometimes lead to a cleaner precipitation of the product.

  • Temperature: Running the reaction at an elevated temperature (reflux) can significantly decrease the reaction time. However, it may also increase the likelihood of side-product formation, such as the formation of a symmetrical diaryl urea from the reaction of phenyl isocyanate with any residual water.

Experimental Workflow: Method B

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup & Isolation Suspend 4-aminobenzonitrile in toluene Suspend 4-aminobenzonitrile in toluene Add phenyl isocyanate Add phenyl isocyanate Suspend 4-aminobenzonitrile in toluene->Add phenyl isocyanate Inert atmosphere Heat to reflux for 1-2 hours Heat to reflux for 1-2 hours Add phenyl isocyanate->Heat to reflux for 1-2 hours Accelerate reaction Cool to room temperature Cool to room temperature Heat to reflux for 1-2 hours->Cool to room temperature Product crystallizes Filter the precipitate Filter the precipitate Cool to room temperature->Filter the precipitate Wash with toluene Wash with toluene Filter the precipitate->Wash with toluene Dry under vacuum Dry under vacuum Wash with toluene->Dry under vacuum

Caption: Workflow for the alternative synthesis of 1-(4-Cyanophenyl)-3-phenylurea (Method B).

Detailed Protocol: Method B
  • In a round-bottom flask equipped with a reflux condenser, suspend 4-aminobenzonitrile (1.18 g, 10 mmol) in toluene (50 mL) under an inert atmosphere.

  • Add phenyl isocyanate (1.19 g, 10 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 1-2 hours, monitoring by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will crystallize out of the solution.

  • Collect the solid by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the product under vacuum.

Comparative Analysis of Method A and Method B

ParameterMethod A (THF, 0°C to RT)Method B (Toluene, Reflux)Justification & Expected Outcome
Reaction Time 2.5 - 4.5 hours1 - 2 hoursThe higher temperature in Method B significantly accelerates the reaction rate.
Expected Yield High (typically >90%)High (typically >90%)Both methods are expected to be high-yielding due to the nature of the reaction.
Purity of Crude Product Generally highMay require recrystallizationThe milder conditions of Method A are less likely to produce byproducts. The higher temperature in Method B could lead to minor impurities that may necessitate a recrystallization step to achieve high purity.
Scalability Readily scalableScalable, but requires more energy input for heating.Both methods are suitable for larger scale synthesis. The choice may depend on available equipment and energy considerations.
Safety Considerations THF is highly flammable and can form peroxides.Toluene is flammable and has associated health risks.Standard laboratory safety precautions should be followed for both methods. The use of a reflux condenser in Method B is critical to prevent solvent loss and ensure safety.

Characterization and Validation

A successful synthesis of 1-(4-Cyanophenyl)-3-phenylurea should be validated through a series of analytical techniques. The following table provides the expected characterization data for the target compound, compiled from spectral data of closely related analogs and theoretical predictions.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point Expected to be in the range of 200-220°C (based on similar diaryl ureas)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~9.2 (s, 1H, NH), ~8.8 (s, 1H, NH), ~7.7 (d, 2H), ~7.6 (d, 2H), ~7.5 (d, 2H), ~7.3 (t, 2H), ~7.0 (t, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~152 (C=O), ~143, ~139, ~133, ~129, ~122, ~119, ~118, ~105
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)
Mass Spectrometry (ESI+) m/z: 238.0975 [M+H]⁺

Conclusion

The synthesis of 1-(4-Cyanophenyl)-3-phenylurea is a straightforward and reproducible process that can be reliably achieved through the reaction of 4-aminobenzonitrile and phenyl isocyanate. This guide has presented two robust methods, with Method A offering a milder, potentially higher-purity route, and Method B providing a faster alternative. The choice between these methods will depend on the specific requirements of the researcher, including desired purity, available equipment, and time constraints. By following the detailed protocols and utilizing the provided characterization data for validation, researchers can confidently synthesize this important chemical building block for their scientific endeavors.

References

  • General procedures for the synthesis of diaryl ureas are well-established in organic chemistry textbooks and literature. For a representative example, see: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Note: This is a general reference for the reaction type, not a specific protocol for the target molecule).
  • PubChem. 1-(4-cyanophenyl)-3-phenylurea. [Link] (accessed Jan 31, 2026).

Validating Molecular Docking Predictions for 1-(4-Cyanophenyl)-3-phenylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous experimental framework to validate docking predictions for CPU. We focus on its primary pharmacophore utility—sEH inhibition —due to the structural homology of the urea motif to the epoxide transition state. We compare CPU against the industry-standard inhibitor TPPU to establish relative potency and kinetic efficiency.

Part 1: The In Silico Premise & Mechanistic Hypothesis

Before wet-lab validation, the docking hypothesis must be mechanistically sound. The urea moiety of CPU is designed to mimic the transition state of epoxide hydrolysis.

The Predicted Binding Mode

In the catalytic pocket of sEH (e.g., PDB ID: 3ANS or 5AKW ), the urea protons of CPU act as a "catalytic anchor."

  • Interaction A: The two urea -NH- groups donate hydrogen bonds to the carboxylate oxygen of Asp335 (human numbering).

  • Interaction B: The carbonyl oxygen of the urea accepts a hydrogen bond from Tyr383 or Tyr466 .

  • Role of 4-Cyano: The 4-cyano group on the phenyl ring is an electron-withdrawing group (EWG). Expert Insight: This EWG increases the acidity of the urea protons, theoretically strengthening the H-bonds with Asp335 compared to a non-substituted diphenylurea.

Visualization: The Validation Workflow

The following diagram outlines the logical flow from computational prediction to experimental truth.

ValidationWorkflow Docking In Silico Prediction (AutoDock Vina/Glide) Selection Candidate Selection (CPU vs. TPPU) Docking->Selection High Score Biochem Biochemical Assay (IC50 Determination) Selection->Biochem Primary Screen Biochem->Docking Refine Model Biophys Biophysical Assay (SPR/MST - Kd & Kinetics) Biochem->Biophys If IC50 < 100nM Cellular Cellular Validation (Anti-inflammatory/Cytokine) Biophys->Cellular Confirmed Binder

Figure 1: The critical path for validating small molecule inhibitors. A linear progression from computational scoring to biophysical confirmation.

Part 2: Comparative Framework

To objectively assess CPU, it must be benchmarked against established alternatives.

FeatureTest Compound: CPU Standard Reference: TPPU Negative Control
Chemical Name 1-(4-Cyanophenyl)-3-phenylurea1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)ureaDMSO (Vehicle)
Role Experimental CandidateValidated sEH Inhibitor (Potent)Baseline Noise
Predicted Binding Hydrophobic + H-bond AnchorOptimized Hydrophobic/Polar BalanceNone
Solubility Low/Moderate (DMSO soluble)High (Optimized PK properties)N/A
Expected IC50 ~10 - 100 nM range~1 - 5 nM rangeNo Inhibition

Why TPPU? TPPU is chosen over older inhibitors (like AUDA) because of its superior metabolic stability and high potency, making it a more rigorous bar for comparison [1].

Part 3: Biochemical Validation (Enzymatic Assay)

The most direct validation of the docking score is the Fluorescent sEH Assay . This assay measures the hydrolysis of a non-fluorescent substrate (PHOME) into a fluorescent product (6-methoxy-2-naphthaldehyde).

Protocol 1: Fluorometric IC50 Determination

Objective: Quantify the concentration of CPU required to inhibit 50% of sEH activity.

Reagents:

  • Recombinant Human sEH (hsEH).

  • Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

Step-by-Step Methodology:

  • Preparation: Dissolve CPU and TPPU in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer. Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Pre-Incubation (Critical Step): Incubate 20 µL of enzyme solution with 20 µL of inhibitor (CPU or TPPU) for 5 minutes at 30°C.

    • Expert Insight: Urea inhibitors are often "slow-tight" binders. Pre-incubation ensures the inhibitor has time to induce the necessary conformational change in the enzyme active site.

  • Initiation: Add 160 µL of PHOME substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

  • Analysis: Calculate the slope (rate) of the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Hill equation).

Success Criteria:

  • Z-Factor: > 0.5 (indicates a robust assay).

  • Correlation: If the docking score of CPU is similar to TPPU, the experimental IC50 should be within 1 log unit of TPPU (approx. 1–10 nM).

Part 4: Biophysical Validation (Binding Kinetics)

Docking predicts affinity (


), but not kinetics (

,

). A compound might have a good docking score but a fast off-rate (short residence time), making it clinically ineffective.
Protocol 2: Surface Plasmon Resonance (SPR)

Objective: Determine the dissociation constant (


) and residence time.

Methodology:

  • Immobilization: Immobilize biotinylated sEH onto a Streptavidin (SA) sensor chip. Target immobilization level: ~2000 RU.

  • Injection: Inject CPU and TPPU at 5 concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 nM) in single-cycle kinetics mode.

  • Flow Rate: High flow rate (30–50 µL/min) to minimize mass transport limitations.

  • Regeneration: Usually not needed for small molecules; allow sufficient dissociation time (10–15 mins).

Data Interpretation:

  • Sensorgram Shape: Look for "square" waves (fast on/off) vs. curvature (slow kinetics).

  • Validation: If CPU shows a

    
     similar to the IC50 derived in Protocol 1, the docking prediction is biophysically validated.
    

Part 5: Mechanism of Action Visualization

Understanding how CPU inhibits the target is as important as if it inhibits. The diagram below illustrates the molecular mechanism validated by these protocols.

Mechanism CPU 1-(4-Cyanophenyl)-3-phenylurea Target sEH Active Site (Asp335 / Tyr383) CPU->Target Urea H-Bond Donation (Mimics Transition State) Complex Stable Enzyme-Inhibitor Complex Target->Complex Tight Binding (Slow Off-rate) Hydrolysis Hydrolysis to Diols (Inflammatory) Target->Hydrolysis Catalysis Complex->Hydrolysis BLOCKS Substrate Epoxide Substrate (EETs) Substrate->Target Native Binding

Figure 2: Mechanism of Action. CPU competes with the epoxide substrate for the catalytic Aspartate residue, preventing the hydrolysis of anti-inflammatory EETs.

References

  • Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry.

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase inhibition on chronic diseases." Annual Review of Pharmacology and Toxicology.

  • Kitamura, S., et al. (2017).[1] "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS ONE. [1]

  • Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Cyanophenyl)-3-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of 1-(4-Cyanophenyl)-3-phenylurea. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.

Understanding the Hazards: A Proactive Approach to Safety

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin and Eye Irritation: May cause irritation upon direct contact.[2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) guidelines outlined below is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 1-(4-Cyanophenyl)-3-phenylurea. The following recommendations are based on a comprehensive risk assessment for handling solid, potentially hazardous chemical compounds in a laboratory setting.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound. A face shield should be worn in situations where there is a significant risk of splashes or dust generation.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for splash protection and handling small quantities.[5][6] However, for prolonged contact or when handling larger quantities, it is advisable to consult a glove compatibility chart or the glove manufacturer's recommendations for aromatic ureas and nitriles. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin from contamination.

  • Respiratory Protection:

    • For routine handling of small quantities in a well-ventilated area, respiratory protection may not be required.

    • However, if there is a potential for aerosol or dust generation, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates) must be used.[1]

PPE Selection Based on Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety Goggles & Face ShieldNitrile Gloves (double-gloving recommended)Lab CoatRequired if not in a fume hood (N95 minimum)
Solution Preparation Safety Goggles & Face ShieldNitrile GlovesLab CoatRecommended if volatile solvents are used
Running Reactions Safety GogglesNitrile GlovesLab CoatAs dictated by the overall reaction hazards
Work-up and Purification Safety Goggles & Face ShieldNitrile GlovesLab CoatAs dictated by the overall process hazards

Procedural Guidance for Safe Handling

Adherence to established laboratory protocols is fundamental to ensuring a safe working environment. The following step-by-step guidance should be followed when working with 1-(4-Cyanophenyl)-3-phenylurea.

Preparation and Engineering Controls:
  • Designated Area: All work with 1-(4-Cyanophenyl)-3-phenylurea should be conducted in a designated area within a certified chemical fume hood to minimize the risk of inhalation exposure.[1]

  • Ventilation: Ensure that the chemical fume hood is functioning correctly before commencing any work.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station. Ensure they are in proper working order.

Donning PPE: A Deliberate Process

PPE_Donning_Workflow Start Start LabCoat 1. Don Lab Coat (fully buttoned) Start->LabCoat Goggles 2. Put on Safety Goggles LabCoat->Goggles Respirator 3. Don Respirator (if required) Goggles->Respirator Gloves 4. Put on Gloves (over lab coat cuffs) Respirator->Gloves End Ready for Work Gloves->End

Figure 1: Step-by-step PPE donning procedure.
Handling and Experimental Work:
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Weighing: Use a balance inside the chemical fume hood or in a ventilated enclosure.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Workflow Start Start Gloves 1. Remove Gloves (peel off without touching the outside) Start->Gloves Goggles 2. Remove Goggles Gloves->Goggles LabCoat 3. Remove Lab Coat (handle by the inside) Goggles->LabCoat Respirator 4. Remove Respirator (if worn) LabCoat->Respirator Wash 5. Wash Hands Thoroughly Respirator->Wash End Safe Exit Wash->End

Figure 2: Step-by-step PPE doffing procedure.

Disposal Plan: Environmental Responsibility

Proper disposal of 1-(4-Cyanophenyl)-3-phenylurea and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: All solid waste contaminated with 1-(4-Cyanophenyl)-3-phenylurea, including gloves, weigh boats, and absorbent materials from spills, should be collected in a clearly labeled, sealed hazardous waste container.

  • Solvent Waste: Solutions containing 1-(4-Cyanophenyl)-3-phenylurea should be collected in a designated, labeled hazardous waste container for liquid organic waste.

  • Disposal Method: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash. The recommended disposal method is incineration by a licensed hazardous waste disposal facility.[3][7]

In Case of Exposure: Immediate Actions

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-(4-Cyanophenyl)-3-phenylurea and ensure a safe and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylurea, 97%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Phenylenediamine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea. Retrieved from [Link]

  • PubChem. (n.d.). Phenylurea. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing impurities from a urea solution.
  • F1000Research. (2022, April 13). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis and recycling of urea formaldehyde resin residues. Retrieved from [Link]

  • Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 9). Is It Possible To Recycle Urea? [Video]. YouTube. Retrieved from [Link]

  • Unisan. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 2). The Removal of Formaldehyde from Urea Formaldehyde Adhesive by Sodium Borohydride Treatment and Its Application in Plywood. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recycling urea in urea adduct process.
  • ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • F1000Research. (2022, April 13). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyanophenyl)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(4-Cyanophenyl)-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.